molecular formula C18H27ClN2O B10855528 2-methyl AP-237-d7 (hydrochloride)

2-methyl AP-237-d7 (hydrochloride)

Cat. No.: B10855528
M. Wt: 329.9 g/mol
InChI Key: GPYVJSNBBPAWLD-NMMSBQCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl AP-237-d7 (hydrochloride) (CAS 2914231-35-7) is a deuterated analytical reference standard specifically designed for use as an internal standard in the quantitative analysis of its non-deuterated counterpart, 2-methyl AP-237 . This compound is categorized as a synthetic opioid with agonist activity at the μ-opioid receptor (MOR), a mechanism of action it shares with classical opioids like morphine and fentanyl . The incorporation of seven deuterium atoms in its structure provides a predictable mass shift, which is essential for accurate identification and quantification using sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This application is vital for forensic and toxicological research, particularly in the analysis of post-mortem samples and drug seizures, where 2-methyl AP-237 has been associated with public health risks, including fatalities . It is imperative to note that the parent compound, 2-methyl AP-237, has been permanently placed in Schedule I of the Controlled Substances Act in the United States as of April 15, 2024, and has no accepted medical use . International bodies, including the World Health Organization (WHO) Expert Committee on Drug Dependence, have also recommended its control under Schedule I of the Single Convention on Narcotic Drugs of 1961 . All handling of this material must conform to applicable controlled substance regulations . This product is intended solely for research and forensic applications and is labeled with the clear warning: "For Research Use Only. Not for human or animal use."

Properties

Molecular Formula

C18H27ClN2O

Molecular Weight

329.9 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2;

InChI Key

GPYVJSNBBPAWLD-NMMSBQCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

Foundational & Exploratory

Pharmacological and Analytical Profiling of 2-Methyl AP-237 Reference Standards: A Comprehensive Guide for Forensic and Pharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of novel synthetic opioids (NSOs) requires rigorous analytical and pharmacological frameworks to understand their pharmacodynamics, metabolism, and forensic detection. 2-Methyl AP-237 (2-MAP) , an acyl piperazine derivative and methyl analogue of bucinnazine, has surfaced as a potent μ -opioid receptor (MOR) agonist[1]. This whitepaper provides an authoritative, in-depth technical guide on the pharmacological properties of 2-methyl AP-237 and establishes self-validating analytical workflows utilizing certified reference materials (CRMs).

Chemical Identity and Reference Standard Specifications

To ensure reproducibility and quantitative fidelity in forensic toxicology, laboratories must utilize highly pure reference standards. 2-Methyl AP-237 is typically synthesized and supplied as a monohydrochloride salt to enhance aqueous solubility and stability during long-term storage[2].

Table 1: Physicochemical & Analytical Properties of 2-Methyl AP-237 (HCl)

ParameterSpecification / Value
Formal Name 1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone, monohydrochloride
CAS Number 98608-59-4 (Hydrochloride) / 98608-61-8 (Free Base)
Molecular Formula C18H26N2O • HCl
Formula Weight 322.9 g/mol
UV Absorbance Max 254 nm
Solubility Profile DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL

Data sourced from Cayman Chemical analytical reference standard specifications[2].

Pharmacodynamics & Receptor Binding Profile

Understanding the receptor-level causality of 2-MAP's effects is critical for drug development professionals and toxicologists. 2-Methyl AP-237 exerts its primary pharmacological effects through high-affinity binding to the μ -opioid receptor (MOR), demonstrating significant selectivity over δ (DOR) and κ (KOR) subtypes[3].

Table 2: In Vitro Receptor Binding & Functional Activity

Target ReceptorBinding Affinity ( Ki​ )Functional Efficacy ( Emax​ vs DAMGO)Potency ( EC50​ )
μ -Opioid (MOR) 12.9 ± 2.7 nM46.7 ± 5.3%620 ± 180 nM
δ -Opioid (DOR) 2910 nMN/AN/A
κ -Opioid (KOR) 5259 nMN/AN/A
Mechanistic Causality: Efficacy vs. Bias

In vitro [35S]GTPγS binding assays indicate that 2-methyl AP-237 acts as a partial agonist at the MOR, with lower intrinsic efficacy ( Emax​ = 46.7%) and potency ( EC50​ = 620 nM) compared to prototypical opioids like fentanyl and morphine[3]. Crucially, functional characterization reveals that 2-MAP does not exhibit significant bias between G-protein activation and β -arrestin 2 recruitment[4]. This balanced signaling profile suggests that while it induces G αi/o​ -mediated analgesia, it equally recruits β -arrestin, driving the rapid development of tolerance and severe respiratory depression[1].

MOR_Signaling Ligand 2-Methyl AP-237 (MOR Agonist) Receptor Mu-Opioid Receptor (MOR) (Ki = 12.9 nM) Ligand->Receptor Binds G_Protein Gαi/o Protein Activation (Analgesia / Reward) Receptor->G_Protein Primary Transduction Beta_Arrestin β-Arrestin 2 Recruitment (Tolerance / Respiratory Depression) Receptor->Beta_Arrestin Secondary Transduction

Fig 1. 2-Methyl AP-237 Mu-Opioid Receptor (MOR) signaling pathway and downstream transduction.

In Vivo Pharmacology & The Penetrance Paradox

There is a distinct paradox between 2-MAP's moderate in vitro efficacy and its severe in vivo potency.

  • Analgesic Potency: In rodent models, subcutaneously administered 2-methyl AP-237 is equipotent to fentanyl and up to 5 times more potent than morphine[4].

  • Discriminative Stimulus: In drug discrimination studies, 2-MAP fully substitutes for morphine and acts with approximately 4 times the potency of morphine[1].

Causality Analysis: Why does a compound with lower in vitro receptor efficacy outperform morphine in vivo? The answer lies in its pharmacokinetics. The cinnamylpiperazine backbone of 2-MAP is highly lipophilic, facilitating ultra-rapid blood-brain barrier (BBB) penetration. Furthermore, incubation with human liver microsomes reveals the generation of four monohydroxylated phase-I metabolites[3]. The rapid CNS accumulation of the parent drug, potentially coupled with active metabolites, drives the profound in vivo response, overriding the lower intrinsic receptor efficacy observed in isolated cell assays.

Analytical Methodologies: Self-Validating LC-MS/MS Workflows

To accurately quantify 2-methyl AP-237 in biological matrices (e.g., post-mortem blood, urine), laboratories must employ a self-validating system. This is achieved by pairing the native 2-MAP CRM[2] with its isotopically labeled counterpart, 2-methyl AP-237-d7 (hydrochloride) [5].

Causality Behind Experimental Choices

Biological matrices contain endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. By spiking a deuterated internal standard (d7) prior to extraction, any matrix-induced variations in ionization efficiency or extraction recovery are mathematically normalized. The d7 standard co-elutes with the native analyte, experiencing the exact same matrix effects, thereby creating a closed-loop, self-validating quantitative system.

Step-by-Step Methodology: LC-MS/MS Quantification

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 500 µL of biological matrix (blood/urine) into a clean microcentrifuge tube.

  • Spike with 50 µL of 2-methyl AP-237-d7 working internal standard solution (100 ng/mL)[5].

  • Add 2 mL of 0.1 M Sodium Phosphate buffer (pH 6.0) to optimize the ionization state of the piperazine nitrogen for cation exchange.

Step 2: Mixed-Mode Solid Phase Extraction (SPE) Causality: Polymeric mixed-mode cation exchange (MCX) SPE is chosen over simple protein precipitation because it exploits the basic nitrogen of 2-MAP. Neutral lipids are washed away with organic solvents, ensuring high signal-to-noise fidelity.

  • Condition MCX cartridges with 2 mL Methanol, followed by 2 mL DI Water.

  • Load the buffered sample onto the cartridge.

  • Wash with 2 mL DI Water, 2 mL 0.1 M HCl, and 2 mL Methanol.

  • Elute the target analytes using 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 3: UHPLC Separation & Mass Spectrometry

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution utilizing 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions specific to the parent mass (m/z 323.2 for native, m/z 330.2 for d7) and their respective dominant product ions.

LCMS_Workflow Start Biological Matrix (Blood/Urine) Spike Spike Internal Standard (2-methyl AP-237-d7) Start->Spike Extraction Mixed-Mode SPE (Cation Exchange) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Fig 2. Self-validating LC-MS/MS forensic workflow utilizing deuterated internal standards.

Conclusion

2-Methyl AP-237 presents a complex pharmacological profile characterized by moderate in vitro MOR efficacy but profound in vivo potency due to high lipophilicity and rapid CNS penetrance. For forensic and pharmacological researchers, the deployment of high-purity reference standards and deuterated internal standards is non-negotiable. By adhering to the mixed-mode SPE and LC-MS/MS protocols outlined above, laboratories can ensure robust, self-validating detection of this potent synthetic opioid.

References

  • World Health Organization (WHO). (2022). Critical review report: 2-Methyl AP-237. Retrieved from:[Link]

  • UK Government (GOV.UK). (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Retrieved from:[Link]

  • DEA Diversion Control Division. (2023). 2-METHYL AP-237 (Street Name: 2-MAP). Retrieved from:[Link]

Sources

Physicochemical Profiling and Solvation Dynamics of 2-Methyl AP-237-d7: A Technical Guide for Analytical Toxicology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of novel psychoactive substances (NPS) in biological matrices relies heavily on the integrity of internal standards. 2-Methyl AP-237-d7 is the heptadeuterated isotopologue of 2-methyl AP-237 (1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone), a potent 1-cinnamylpiperazine synthetic opioid [[1]]([Link]). This whitepaper provides a comprehensive technical analysis of the solvation thermodynamics of 2-methyl AP-237-d7 in methanol and water, detailing the causality behind solvent selection and establishing self-validating protocols for LC-MS/MS standard preparation.

Physicochemical Profiling & Solvation Thermodynamics

Structural Considerations and the Isotope Effect

The incorporation of seven deuterium atoms onto the 2-methyl AP-237 structure increases the molecular mass by 7 Da, allowing for distinct mass-to-charge (m/z) differentiation in mass spectrometry while maintaining identical chromatographic co-elution with the native analyte . Because deuterium substitution exerts a negligible kinetic isotope effect on macroscopic solubility, the solvation dynamics of the -d7 isotopologue perfectly mirror those of the native compound.

Solvation in Methanol

2-Methyl AP-237-d7 is predominantly synthesized and distributed as a monohydrochloride (HCl) salt . Methanol serves as the premier solvent for primary stock solutions. As an amphiphilic solvent (dielectric constant ε ≈ 33), methanol's polar hydroxyl group forms strong hydrogen bonds with the chloride counterion and the protonated piperazine nitrogen. Simultaneously, its methyl group efficiently solvates the lipophilic cinnamyl and butanoyl moieties. The HCl salt is highly soluble in methanol, readily achieving concentrations exceeding 10 mg/mL .

Solvation in Water and Aqueous Buffers

The protonated state of the piperazine core in the HCl salt confers high hydrophilicity . When introduced to water (ε ≈ 80), the ionic lattice rapidly dissociates. The compound achieves high solubility in both pure LC-MS grade water and physiological buffers like Phosphate-Buffered Saline (PBS, pH 7.2), with solubility limits reported at 10 mg/mL .

Quantitative Solubility Matrix

The following table summarizes the solubility parameters for 2-methyl AP-237-d7 (HCl salt) across various solvent systems to guide assay development:

SolventSolubility LimitSolvation MechanismRecommended Analytical Use
Methanol >10 mg/mLIon-dipole & H-bondingPrimary Stock Solutions
Water >10 mg/mLIonic dissociationAqueous Working Solutions
PBS (pH 7.2) 10 mg/mLIonic dissociationBiological Matrix Matching
Ethanol 30 mg/mLIon-dipole & H-bondingAlternative Stock Solutions
DMSO 15 mg/mLPolar aprotic solvationIn vitro receptor binding assays
DMF 10 mg/mLPolar aprotic solvationChemical synthesis / Derivatization

(Data synthesized from standardized pharmacological monographs , )

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that standard preparation is not merely a sequence of steps, but a system of controlled thermodynamic states. The following protocols detail the preparation of internal standards with embedded causality and validation checks.

Protocol A: Preparation of 1.0 mg/mL Primary Stock in Methanol
  • Thermal Equilibration: Remove the 2-methyl AP-237-d7 (HCl salt) vial from -20°C storage and equilibrate to ambient temperature in a desiccator for 30 minutes.

    • Causality: The HCl salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture condensation, artificially inflating the gravimetric mass and resulting in sub-potent standard solutions.

  • Gravimetric Aliquoting: Weigh exactly 1.0 mg of the solid standard using a calibrated microbalance (d = 0.001 mg) into a 2.0 mL amber glass volumetric flask.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the cinnamyl double bond.

  • Solvation: Add 0.8 mL of LC-MS grade methanol. Vortex for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to rapidly overcome the crystalline lattice energy of the salt, ensuring complete dissolution without risking thermal degradation.

  • Volume Adjustment & Validation: Bring the volume to exactly 1.0 mL with methanol. Cap with a PTFE-lined septum.

    • Self-Validation: Weigh the final flask. The mass of the added solution should equal ~0.792 g (the density of methanol at 25°C).

Protocol B: Preparation of 100 ng/mL Aqueous Working Solution
  • Vessel Preparation: Select a silanized borosilicate glass volumetric flask or a low-bind polypropylene tube.

    • Causality: At trace concentrations (ng/mL), the lipophilic cinnamyl tail of 2-MAP-237-d7 undergoes non-specific adsorption to free silanol (-SiOH) groups on standard glass. Silanization caps these sites, eliminating adsorptive loss.

  • Serial Dilution: Pipette 10 µL of the 1.0 mg/mL methanolic stock into 9.99 mL of LC-MS grade water.

    • Causality: Diluting directly into water ensures the final solution contains only 0.1% methanol. This low organic content prevents "solvent shock" and early peak broadening when injected onto a reversed-phase LC column.

  • Homogenization & Validation: Invert 10 times to mix thoroughly.

    • Self-Validation: Inject a blank water sample followed by the working solution into the LC-MS/MS. Monitor the specific MRM transitions for the -d7 isotopologue to verify accurate retention time and confirm the absence of system carryover.

Analytical & Pharmacodynamic Workflows

Understanding the complete lifecycle of the molecule—from benchtop preparation to physiological action—is essential for robust assay design.

Analytical Workflow

The diagram below illustrates the logical progression of the -d7 internal standard from solid solvation to final quantification.

G A 2-Methyl AP-237-d7 (Solid HCl Salt) B Methanol Solvation (Primary Stock) A->B Dissolution (1 mg/mL) C Aqueous Dilution (Working IS Solution) B->C Serial Dilution D Biological Matrix (Blood/Urine) C->D Internal Standard Spiking E Solid Phase Extraction (SPE) D->E Matrix Cleanup F LC-MS/MS Quantification E->F Elution & Injection

Analytical workflow for 2-methyl AP-237-d7 from methanolic stock to LC-MS/MS quantification.

Pharmacodynamic Context (MOR Activation)

In physiological contexts, native 2-methyl AP-237 acts as a potent agonist at the µ-opioid receptor (MOR) . In vitro functional assays demonstrate that it is highly efficacious, recruiting β-arrestin 2 and inhibiting adenylyl cyclase . This pathway is responsible for both its analgesic properties and its severe toxicity profile, including fatal respiratory depression [[1]]([Link]).

G Ligand 2-Methyl AP-237 (Agonist) Receptor µ-Opioid Receptor (MOR) Ligand->Receptor High Affinity Binding G_Protein Gi/o Protein Coupling Receptor->G_Protein Activation Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Internalization AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibitory Signal cAMP Decreased cAMP Levels AC->cAMP Downstream Effect

Pharmacodynamic signaling pathway of 2-methyl AP-237 via µ-opioid receptor activation.

References

  • [1] World Health Organization (WHO). "Critical review report: 2-Methyl AP-237." who.int. Available at:[Link]

  • [2] UK Government Advisory Council on the Misuse of Drugs (ACMD). "Acyl Piperazine Opioids, Including 2-Methyl-AP-237." service.gov.uk. Available at:[Link]

  • [3] National Forensic Laboratory Slovenia (Policija). "Analytical Report: 2-methyl AP-237." policija.si. Available at: [Link]

  • [4] ResearchGate. "DARK Classics in Chemical Neuroscience: Bucinnazine." researchgate.net. Available at:[Link]

Sources

Advanced Analytical Methodologies and Pharmacotoxicological Profiling of 2-Methyl AP-237: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of the illicit drug market has necessitated a paradigm shift in forensic toxicology and analytical chemistry. Following aggressive international scheduling of fentanyl-related substances, clandestine laboratories have pivoted to structurally distinct novel synthetic opioids (NSOs). Among the most prominent of these is 2-methyl AP-237 (1-[4-[(E)-cinnamyl]-2-methyl-piperazin-1-yl]butan-1-one), a cinnamylpiperazine derivative. This whitepaper provides a rigorous, field-proven framework for the pharmacodynamic profiling, metabolic tracking, and quantitative mass spectrometric analysis of 2-methyl AP-237 in biological matrices.

Chemical Ontology and Pharmacodynamics

Unlike the piperidine core characteristic of fentanyl analogs, 2-methyl AP-237 is built upon a piperazine scaffold linked to a cinnamyl moiety. Originally synthesized as a derivative of the therapeutic opioid bucinnazine (AP-237), the addition of a methyl group significantly alters its lipophilicity and receptor binding kinetics.

From a mechanistic perspective, 2-methyl AP-237 acts as a potent agonist at the μ -opioid receptor (MOR). In vitro pharmacological profiling utilizing β -arrestin 2 recruitment assays demonstrates that 2-methyl AP-237 is highly efficacious ( Emax​=125% relative to hydromorphone), though it exhibits lower absolute potency ( EC50​ ) compared to fentanyl . This high efficacy drives the profound respiratory depression observed in fatal intoxications, as the β -arrestin pathway is directly coupled to the adverse respiratory effects of opioid agonism.

MOR_Signaling cluster_0 Pharmacodynamics of 2-Methyl AP-237 Ligand 2-Methyl AP-237 (Cinnamylpiperazine) Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Agonism G_Protein G-Protein Pathway (Analgesia / Efficacy: 125%) Receptor->G_Protein Activation Arrestin β-Arrestin 2 Recruitment (Respiratory Depression) Receptor->Arrestin Recruitment

Fig 1. Pharmacodynamic signaling of 2-methyl AP-237 via the Mu-Opioid Receptor (MOR).

Metabolic Profiling: In Vitro to In Vivo Concordance

Understanding the biotransformation of 2-methyl AP-237 is critical for identifying reliable biomarkers in urine and blood. Toxicokinetic studies using differentiated HepaRG cell lines and zebrafish larvae models have mapped the primary Phase I metabolic pathways .

The primary biotransformation is hydroxylation occurring on the cinnamyl chain . This is analytically confirmed by the presence of a characteristic fragment at m/z 133.0606 in high-resolution mass spectrometry, representing the hydroxylated cinnamyl fragment. These in vitro findings show near-perfect concordance with in vivo postmortem toxicological analyses, where up to three distinct monohydroxylated metabolites have been isolated in human peripheral blood and urine .

Advanced Analytical Methodologies

To ensure absolute trustworthiness and scientific integrity, the analytical detection of 2-methyl AP-237 must rely on self-validating protocols. Matrix effects—particularly ion suppression from endogenous phospholipids—are the primary cause of false negatives in NSO screening. The following methodologies are engineered to mitigate these risks.

Protocol A: LC-QTOF-MS Quantitative Workflow

This protocol utilizes Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for high-resolution exact mass confirmation .

Step 1: System Suitability and Self-Validation Setup

  • Causality: Before sample extraction, a matrix-matched calibration curve (10–5,000 ng/mL) is generated using drug-free whole blood. A stable-isotope-labeled internal standard (ISTD) is spiked into every sample. If the ISTD peak area in an unknown sample deviates by >30% from the calibration average, the system automatically flags the sample for severe ion suppression, invalidating the run and requiring dilution.

Step 2: Protein Precipitation & Chelation

  • Action: Aliquot 100 µL of biological specimen. Add 400 µL of a 95:5 Acetonitrile:Methanol solution containing 0.1 M Zinc Acetate. Vortex for 2 minutes and centrifuge at 10,000 x g.

  • Causality: Zinc acetate acts as a powerful chaotropic and chelating agent. The Zn2+ ions bind to the negatively charged phosphate backbones of endogenous proteins, forcing rapid precipitation and yielding a highly clarified supernatant, significantly reducing baseline noise.

Step 3: Phospholipid Depletion

  • Action: Transfer the supernatant through a solid-phase extraction (SPE) phospholipid removal column (e.g., Phree™).

  • Causality: Phospholipids strongly retain on reversed-phase LC columns and co-elute with basic drugs, competing for charge in the Electrospray Ionization (ESI) source. Depleting them ensures linear, reproducible ionization of 2-methyl AP-237.

Step 4: LC-QTOF-MS Acquisition

  • Action: Inject 2 µL onto a C18 column (e.g., Agilent Poroshell 120). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a proton donor, ensuring the basic piperazine nitrogen is fully protonated ( [M+H]+ ) for optimal ESI+ sensitivity.

LCMS_Workflow Sample 1. Biological Matrix (Whole Blood / Urine) Precipitation 2. Protein Precipitation (95:5 ACN:MeOH + Zinc Acetate) Sample->Precipitation Disrupts protein binding SPE 3. Phospholipid Removal (Solid-Phase Extraction) Precipitation->SPE Supernatant transfer Chromatography 4. Liquid Chromatography (C18 Column, Gradient Elution) SPE->Chromatography Prevents ion suppression Detection 5. QTOF-MS/MS (ESI+, High-Resolution Mass) Chromatography->Detection Isomeric separation

Fig 2. Optimized LC-QTOF-MS sample preparation and analysis workflow for biological matrices.

Protocol B: GC-MS Screening Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for general unknown screening .

Step 1: Acid/Base Liquid-Liquid Extraction (LLE)

  • Action: Adjust 1 mL of specimen to pH 9.0 using 0.1 M Borate buffer. Add 3 mL of Hexane:Ethyl Acetate (70:30 v/v).

  • Causality: 2-methyl AP-237 is a basic amine. Raising the pH above its pKa​ ensures the molecule is in its un-ionized (free base) state, maximizing its partition coefficient into the organic solvent layer while leaving polar matrix components in the aqueous phase.

Step 2: Acquisition

  • Action: Evaporate the organic layer, reconstitute in 50 µL of ethyl acetate, and inject 1 µL in splitless mode onto a ZB-35HT column (or equivalent 35% phenyl phase).

  • Causality: The 35% phenyl stationary phase provides optimal π−π interactions with the aromatic cinnamyl ring of 2-methyl AP-237, resolving it from endogenous lipids.

Quantitative Data Summaries

To facilitate rapid reference for forensic toxicologists, the physicochemical properties and postmortem concentration ranges of 2-methyl AP-237 are summarized below.

Table 1: Analytical and Physicochemical Properties
ParameterSpecification
IUPAC Name 1-[4-[(E)-cinnamyl]-2-methyl-piperazin-1-yl]butan-1-one
Chemical Formula C18​H26​N2​O
Monoisotopic Mass 286.2045 Da
Precursor Ion [M+H]+ 287.2118 m/z (LC-ESI+)
Primary Phase I Metabolites Monohydroxylated 2-methyl AP-237 (Cinnamyl chain)
GC-MS Derivatization Not required (Analyzed as free base)
Table 2: Postmortem Toxicology Findings (Literature Summary)

Fatalities involving 2-methyl AP-237 often feature poly-drug use, though isolated intoxications have been reported. The data below synthesizes confirmed concentrations from recent forensic casework , .

Case TypeSpecimen2-Methyl AP-237 Conc.Notable Co-ingestants
Fatal IntoxicationPeripheral Blood480 ng/mLAlprazolam (55 ng/mL)
Fatal IntoxicationUrine4,200 ng/mLAlprazolam
Fatal IntoxicationWhole Blood820 – 5,800 ng/mLVarious (Poly-drug)
Fatal IntoxicationWhole Blood1,000 ng/mLEtizolam, Mitragynine
Non-Fatal OverdoseWhole Blood208 ng/mLCocaine, Methadone

Conclusion

The emergence of 2-methyl AP-237 underscores the necessity for agile, high-resolution analytical methodologies in forensic toxicology. Because its clinical presentation mimics traditional opioid overdoses, laboratories must rely on robust LC-QTOF-MS and GC-MS workflows to distinguish it from fentanyl analogs. By employing stringent sample preparation techniques—specifically targeted protein precipitation and phospholipid depletion—laboratories can ensure the self-validating accuracy required for medicolegal death investigations and public health surveillance.

References

  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology. Springer.[Link]

  • Fatal intoxication involving 2-methyl AP-237. Journal of Forensic Sciences. PubMed (NIH).[Link]

  • Critical review report: 2-Methyl AP-237. World Health Organization (WHO).[Link]

  • Alert Regarding 2-Methyl AP-237 (June 2021). Drug Enforcement Administration (DEA) Diversion Control Division.[Link]

  • NPS Discovery Monograph: 2-Methyl AP-237. The Center for Forensic Science Research and Education (CFSRE).[Link]

Isotopic Purity of 2-methyl AP-237-d7: A Technical Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Deuterated Standard

2-methyl AP-237 is a synthetic opioid that has been associated with fatal overdoses.[1][2] In the fields of forensic toxicology and clinical research, accurate and precise quantification of such compounds is paramount for public health and safety. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS).[3] 2-methyl AP-237-d7, a deuterated analog of the parent compound, serves this essential role.[1]

A SIL-IS is a version of the target analyte where several hydrogen atoms have been replaced by their heavy, stable isotope, deuterium (²H or D).[3] Because its physicochemical properties are nearly identical to the native compound, 2-methyl AP-237-d7 co-elutes during chromatography and experiences similar ionization and matrix effects.[4][5] By adding a known amount of the deuterated standard to a sample, any analytical variability can be normalized, allowing for highly accurate quantification of the target analyte.[3][6]

However, the reliability of this technique hinges on a critical, and often overlooked, parameter: the isotopic purity of the internal standard. This guide provides an in-depth examination of the principles, analytical methodologies, and specifications for determining the isotopic purity of 2-methyl AP-237-d7.

Part 1: Defining Isotopic Purity and Its Significance

For a deuterated standard to be effective, its isotopic composition must be well-characterized. It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For example, an enrichment of 99.5% means there is a 99.5% probability of finding a deuterium atom at that site.[7]

  • Isotopic Purity (or Species Abundance): This is a measure of the percentage of molecules in the entire population that contain the desired number of deuterium atoms.[7] For 2-methyl AP-237-d7, this is the percentage of molecules that are precisely the d7 species.

A low isotopic purity, particularly the presence of the unlabeled d0 species, can have a profound impact on analytical accuracy. The d0 impurity in the internal standard will contribute to the signal of the native analyte being measured, leading to an overestimation of its concentration, especially at the lower limit of quantitation (LLOQ).[8] Therefore, rigorous characterization of the isotopic distribution is a non-negotiable aspect of reference material qualification.[9]

A typical specification for a high-quality deuterated standard like 2-methyl AP-237-d7 is an isotopic purity of ≥99% total deuterated forms (d1-d7), with the unlabeled (d0) form being ≤1%.[10]

Part 2: Core Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for characterizing the isotopic purity of deuterated standards are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most direct and common method for determining the isotopic distribution of a deuterated compound.[11] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the clear resolution of different isotopologues (molecules that differ only in their isotopic composition).[11][12]

2.1.1 Principle of HRMS Analysis

The seven deuterium atoms in 2-methyl AP-237-d7 increase its mass relative to the unlabeled compound. However, due to the complexities of chemical synthesis, it is practically impossible to achieve 100% incorporation.[7] The result is a mixture of molecules containing varying numbers of deuterium atoms (d0, d1, d2, d3, d4, d5, d6, and d7). HRMS can distinguish these species, which appear as a cluster of peaks in the mass spectrum, each separated by approximately 1 Da. By measuring the relative intensity of each peak in this cluster, the isotopic purity can be calculated.[13]

2.1.2 Experimental Protocol for HRMS

  • Sample Preparation: A solution of the 2-methyl AP-237-d7 standard is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for direct infusion analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.[12][14] These instruments provide the necessary mass accuracy and resolution to separate the isotopologue peaks from each other and from potential isobaric interferences.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion using an electrospray ionization (ESI) source in positive ion mode. A high-resolution full scan spectrum is acquired over the m/z range that includes the protonated molecular ions [M+H]⁺ of all expected isotopologues.

  • Data Analysis: The acquired spectrum is analyzed to determine the intensity of each isotopologue peak (from d0 to d7). The isotopic purity is then calculated based on the relative abundance of the d7 peak compared to the sum of all isotopologue peaks.[11]

Calculation of Isotopic Purity (%):

Isotopic Purity = (Intensity of d7 peak / Sum of Intensities of all isotopologue peaks (d0 to d7)) * 100

2.1.3 Data Presentation: Mass Spectrometry

The table below illustrates a hypothetical dataset for 2-methyl AP-237-d7, demonstrating excellent isotopic purity.

IsotopologueExpected m/z [M+H]⁺Measured Relative Intensity (%)
d0287.210.3
d1288.220.1
d2289.220.1
d3290.230.2
d4291.240.3
d5292.241.5
d6293.255.5
d7294.2692.0

2.1.4 Workflow Diagram: HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing P1 Dissolve 2-methyl AP-237-d7 in appropriate solvent A1 Direct Infusion via ESI Source P1->A1 A2 Acquire Full Scan High-Resolution Mass Spectrum A1->A2 D1 Identify Isotopologue Cluster (d0 to d7) A2->D1 D2 Measure Peak Intensity of each Isotopologue D1->D2 D3 Calculate Relative Abundance and Isotopic Purity D2->D3 R1 Isotopic Purity Specification: ≥99% (d1-d7) ≤1% (d0) D3->R1 Final Report

Caption: HRMS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS directly measures the mass distribution, ¹H NMR (Proton NMR) provides complementary information by quantifying the absence of protons at the sites of deuteration.[15][16] This technique is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[7]

2.2.1 Principle of ¹H NMR Analysis

Deuterium nuclei (²H) do not produce a signal in a ¹H NMR spectrum under standard acquisition parameters.[17] Therefore, when 2-methyl AP-237 is deuterated to 2-methyl AP-237-d7, the proton signals corresponding to the seven labeled positions should disappear or be significantly reduced in intensity. By integrating the area of any residual proton signals at these positions and comparing it to the integration of a signal from a non-deuterated part of the molecule, one can calculate the degree of deuteration (isotopic enrichment) at those sites.[18]

2.2.2 Experimental Protocol for ¹H NMR

  • Sample Preparation: An accurately weighed sample of 2-methyl AP-237-d7 is dissolved in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not contain residual signals overlapping with the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to achieve the necessary signal dispersion and sensitivity.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired. This requires a sufficiently long relaxation delay between pulses to ensure all protons have fully relaxed, allowing for accurate signal integration.

  • Data Analysis: The spectrum is processed (phased and baseline corrected). The integral of a stable, non-deuterated proton signal is set to a reference value. The integrals of the residual proton signals at the deuterated positions are then measured. The percentage of deuteration at a given position is calculated as:

Calculation of Isotopic Enrichment (%):

% Deuteration = (1 - (Integral of Residual Protons / Expected Integral for 100% Protons)) * 100

2.2.3 Data Presentation: ¹H NMR

The table below shows hypothetical integration data for the butanone chain of 2-methyl AP-237-d7, where all seven hydrogens are expected to be replaced by deuterium.

Proton PositionExpected Integral (Undeuterated)Measured Integral (d7-sample)Calculated Isotopic Enrichment
-CH₂- (Position 2)2.000.0299.0%
-CH₂- (Position 3)2.000.0299.0%
-CH₃ (Position 4)3.000.0498.7%

2.2.4 Workflow Diagram: ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing P1 Dissolve weighed 2-methyl AP-237-d7 in deuterated solvent (e.g., CDCl3) A1 Acquire Quantitative ¹H NMR Spectrum P1->A1 A2 Process Spectrum (Phase, Baseline) A1->A2 D1 Set Reference Integral on non-labeled proton signal A2->D1 D2 Integrate Residual Signals at Labeled Positions D1->D2 D3 Calculate Isotopic Enrichment for each position D2->D3 R1 Site-Specific Isotopic Enrichment: ≥98% at all labeled positions D3->R1 Final Report

Sources

A Technical Guide to the Chemical Stability of Deuterated Piperazine Opioids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing drug properties, primarily by leveraging the kinetic isotope effect (KIE) to improve metabolic stability.[1][2][3] Piperazine opioids, a significant class of analgesics that includes fentanyl analogues and novel synthetic opioids, are often subject to extensive phase I metabolism, making them prime candidates for deuteration. This guide provides an in-depth technical analysis of the chemical stability of deuterated piperazine opioids. We will explore the foundational principles of the deuterium kinetic isotope effect, delineate the inherent stability challenges of the piperazine scaffold, and present a comprehensive framework for assessing the chemical stability of these modified compounds through forced degradation and long-term stability studies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the development of safe, stable, and effective deuterated therapeutics.

The Rationale for Deuteration in Piperazine Opioids

The primary impetus for developing deuterated pharmaceuticals is the modulation of a drug's metabolic profile.[4][5] This is achieved through the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3][6]

The Deuterium Kinetic Isotope Effect (KIE)

The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus, which results in a lower zero-point vibrational energy.[3][7] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step proceed more slowly when deuterium is substituted at that position.[1][8]

Many piperazine opioids undergo extensive metabolism by cytochrome P450 (CYP) enzymes, often involving the oxidation of C-H bonds at "metabolic soft spots."[3][8] By strategically replacing hydrogen with deuterium at these vulnerable sites, the rate of metabolic clearance can be significantly reduced. This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A lower rate of metabolism extends the drug's half-life.[1][2]

  • Reduced Dosing Frequency: Longer half-life can translate to more convenient dosing regimens for patients.[2]

  • Altered Metabolic Pathways: Blocking a primary metabolic pathway can sometimes shift metabolism towards other, potentially less toxic, pathways (metabolic shunting).[5]

  • Enhanced Safety Profile: Deuteration can decrease the formation of toxic or reactive metabolites.[4][9]

KIE_Pathway Reactant_H Parent Drug (C-H) TS_H Transition State Reactant_H->TS_H Lower Activation Energy Reactant_D Deuterated Drug (C-D) Metabolite_H Metabolite TS_H->Metabolite_H Fast Reaction Rate (kH) Metabolite_D Metabolite TS_D Transition State Reactant_D->TS_D Higher Activation Energy TS_D->Metabolite_D Slow Reaction Rate (kD)

Diagram 1: The Kinetic Isotope Effect in Drug Metabolism.

Inherent Chemical Stability of the Piperazine Moiety

While deuteration primarily targets metabolic stability, the intrinsic chemical stability of the drug substance under various environmental conditions is a critical quality attribute. The piperazine ring, a core structure in many opioids, possesses specific chemical characteristics that present stability challenges.

  • Basicity and pH Sensitivity: Piperazine is a weak base, making its derivatives susceptible to pH-dependent degradation. Formulating the drug as a salt (e.g., hydrochloride, citrate) can improve stability, but careful pH control of solutions is crucial.[10]

  • Oxidative Susceptibility: The nitrogen atoms within the piperazine ring are prone to oxidation, which can be catalyzed by light, heat, or trace metals.[10][11] This can lead to the formation of N-oxides and other degradation products.[12]

  • Photostability: Many piperazine compounds are light-sensitive and can degrade upon exposure to UV or visible light.

  • Thermal Degradation: While generally stable, prolonged exposure to high temperatures can induce degradation, often through complex reaction pathways including ring opening or reactions with excipients.[13][14]

Degradation_Pathways cluster_Stress Stress Conditions cluster_Products Potential Degradation Products Parent Deuterated Piperazine Opioid Oxidation Oxidation (e.g., H₂O₂, Light, Metal Ions) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Thermal Thermal Stress Parent->Thermal Photolytic Photolytic Stress (UV/Vis Light) Parent->Photolytic N_Oxide N-Oxide Oxidation->N_Oxide Ring_Cleavage Ring Cleavage Product Hydrolysis->Ring_Cleavage N_Dealkyl N-Dealkylated Product Thermal->N_Dealkyl Other Other Impurities Photolytic->Other

Diagram 2: General Degradation Pathways for Piperazine Opioids.

While the stronger C-D bond is not expected to significantly inhibit these non-enzymatic degradation pathways unless a C-H bond cleavage is the rate-determining step (e.g., in some oxidative reactions), deuteration can alter the relative rates of degradation, potentially leading to a different impurity profile compared to the non-deuterated analogue.[15] Therefore, a full stability assessment is non-negotiable.

A Framework for Stability Assessment

A robust stability program is essential for identifying degradation pathways, establishing appropriate storage conditions, and defining the shelf life of a deuterated active pharmaceutical ingredient (API).[16][] This program is built on two pillars: forced degradation studies and formal stability testing according to ICH guidelines.[18]

Phase 1: Forced Degradation (Stress Testing)

The primary goal of forced degradation is to deliberately degrade the API under conditions more severe than those used for accelerated stability testing.[19][20] This is not to determine shelf life, but rather to achieve two critical objectives:

  • Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting potential impurities that may form during storage.[18][21]

  • Develop a Stability-Indicating Method: The data are used to develop and validate an analytical method (typically HPLC) that can accurately separate the parent API from all process impurities and degradation products.[18][22]

Experimental Protocol: Forced Degradation of a Deuterated Piperazine Opioid API

Objective: To generate degradation products and validate a stability-indicating HPLC-UV/MS method. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without excessive secondary degradation.[21]

  • Sample Preparation: Prepare stock solutions of the deuterated API in a suitable solvent (e.g., acetonitrile/water). Prepare separate samples for each stress condition. Include a control sample stored at 4°C and protected from light.

  • Acid Hydrolysis:

    • Add 1M HCl to the API solution.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Add 1M NaOH to the API solution.

    • Heat at 60°C for 8 hours.[20]

    • Cool, neutralize with 1M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add 3% hydrogen peroxide (H₂O₂) to the API solution.

    • Keep at room temperature for 24 hours, protected from light.[22]

    • Quench if necessary and dilute for analysis.

  • Thermal Degradation:

    • Store the solid API in an oven at 80°C for 48 hours.[20]

    • Dissolve the stressed solid and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[22]

    • Analyze the samples, ensuring a "dark" control is also analyzed.

  • Analysis: Analyze all stressed samples, including the control, by a validated HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of degradants, which provides clues to their structure.[10]

Data Presentation: Forced Degradation Results

Stress ConditionDuration/Temp% Assay of Parent API% Total DegradationMajor Degradants Observed (m/z)
Control (Unstressed)-99.8%0.2%-
1M HCl24h / 60°C91.2%8.8%D1 (m/z 295), D2 (m/z 180)
1M NaOH8h / 60°C85.5%14.5%D3 (m/z 311), D1 (m/z 295)
3% H₂O₂24h / RT94.7%5.3%D4 (N-Oxide, m/z 349)
Thermal (Solid)48h / 80°C98.1%1.9%D5 (m/z 321)
Photolytic (Solid)ICH Q1B96.5%3.5%D6 (m/z 335), D7 (m/z 333)
Phase 2: Formal Stability Testing (ICH Q1A)

Formal stability studies are designed to evaluate how the quality of the API varies over time under the influence of temperature and humidity.[18] This data is the basis for determining the re-test period or shelf life.[16]

Experimental Protocol: Long-Term and Accelerated Stability Study

Objective: To determine the re-test period for the deuterated API.

  • Batch Selection: Use at least three primary batches of the API manufactured under conditions representative of the final production process.[23]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[23]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[23][24]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[18][23]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[23]

    • Accelerated: 0, 3, and 6 months.[24]

  • Analytical Parameters: At each time point, test the samples for critical quality attributes, including:

    • Appearance (visual inspection)[16]

    • Assay and Purity (using the validated stability-indicating HPLC method)[16]

    • Degradation Products/Impurity Profile[16]

    • Isotopic Purity/Deuteration Rate (by LC-MS or NMR)[15]

    • Moisture Content (e.g., Karl Fischer titration)[16]

Diagram 3: Experimental Workflow for Formal Stability Testing.

Data Presentation: Long-Term Stability at 25°C/60%RH

Timepoint (Months)AppearanceAssay (%)Impurity D4 (N-Oxide) (%)Total Impurities (%)
0White Powder99.8< 0.050.20
3White Powder99.70.060.25
6White Powder99.80.060.26
12White Powder99.60.080.35
24White Powder99.50.110.48

Analytical Considerations for Deuterated Compounds

Stability testing of deuterated APIs requires specialized analytical methods to ensure identity, purity, and the integrity of the isotopic labeling.

  • Chromatography (HPLC/UPLC): A high-resolution reversed-phase HPLC or UPLC method is the cornerstone for separating the parent drug from its non-deuterated counterparts, process impurities, and degradation products.[15]

  • Mass Spectrometry (MS): LC-MS is indispensable. It is used to confirm the molecular weight of the deuterated API, identify unknown degradation products by determining their mass, and quantify the level of deuteration (isotopic purity).[15][25] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the elemental composition of unknown impurities.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the absence of proton signals at the sites of deuteration, while ²H-NMR directly detects the deuterium atoms, confirming the location and specificity of the isotopic labeling.[15]

Conclusion and Implications for Development

The chemical stability of deuterated piperazine opioids is a multifaceted issue that extends beyond the primary goal of enhancing metabolic stability. While the C-D bond provides significant resistance to enzymatic cleavage, the inherent reactivity of the piperazine ring towards oxidation, hydrolysis, and photolysis remains a critical consideration. A systematic approach, beginning with forced degradation studies to elucidate potential degradation pathways and develop robust, stability-indicating analytical methods, is paramount.[18] This must be followed by comprehensive long-term and accelerated stability studies conducted according to ICH guidelines to establish a reliable re-test period.[23]

The insights gained from these studies are not merely regulatory hurdles; they are fundamental to the development of a safe and effective drug product. The stability profile directly informs formulation strategies—such as the inclusion of antioxidants or the use of light-resistant packaging—and defines the necessary storage and handling conditions to ensure the product maintains its quality, purity, and potency throughout its lifecycle.[10][]

References

  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

  • Ingenza. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

  • Scott, P. J. H. (n.d.). Deuterated drugs; where are we now? PMC. Retrieved from [Link]

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (n.d.). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • pharmaceutical laws. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Retrieved from [Link]

  • ResearchGate. (n.d.). Hplc method development, validation, and forced degradation for simultaneous analysis of oxycodone and naltrexonein. Retrieved from [Link]

  • Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • PubMed. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

  • ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of piperazine. Retrieved from [Link]

  • ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • PubMed. (2019, September 15). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Development and Application of Analytical Methods for Fentanyl Analogs in Traditional and Alternative Matrices. Retrieved from [Link]

  • PLOS One. (2014, September 18). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Retrieved from [Link]

  • PubMed. (2024, July 12). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The synthesis of lactam analogues of fentanyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Designing and Synthesis of Novel Amidated Fentanyl Analogs. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine compounds as drugs of abuse. Retrieved from [Link]

  • PubMed. (2020, March 15). Long-term stability of novel synthetic opioids in blood. Retrieved from [Link]

  • PubMed. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-methyl AP-237 in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For Research and Forensic Use Only.

Authored by: Your Senior Application Scientist

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. Among these, synthetic opioids have become a significant concern due to their high potency and association with adverse health events, including fatal overdoses.[1][2] 2-methyl AP-237, also known as 2-methyl bucinnazine, is a synthetic opioid of the acylpiperazine class that has been identified in forensic casework.[3][4] Structurally distinct from fentanyl and its analogues, 2-methyl AP-237 necessitates dedicated analytical methods for its accurate identification and quantification in biological matrices.

This application note provides a comprehensive protocol for the quantitative analysis of 2-methyl AP-237 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-methyl AP-237-d7, to ensure high accuracy and precision, correcting for matrix effects and variations in sample preparation and instrument response. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the determination of 2-methyl AP-237 in urine samples.

Principle of the Method

The method involves the enzymatic hydrolysis of urine samples to cleave glucuronide conjugates, followed by a simple "dilute-and-shoot" sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguished by its mass-to-charge ratio, allows for accurate quantification.

Materials and Reagents

  • Standards:

    • 2-methyl AP-237 hydrochloride (certified reference material)

    • 2-methyl AP-237-d7 hydrochloride (certified reference material)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • β-Glucuronidase from E. coli

    • Ammonium acetate buffer (pH 5.0)

  • Consumables:

    • Autosampler vials with inserts

    • Pipette tips

    • Microcentrifuge tubes

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Experimental Protocols

Standard and Quality Control Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-methyl AP-237 and 2-methyl AP-237-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 2-methyl AP-237 primary stock solution in 50:50 methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 2-methyl AP-237-d7 primary stock solution in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 5 ng/mL, 50 ng/mL, and 400 ng/mL).

Sample Preparation: Dilute-and-Shoot with Hydrolysis

The "dilute-and-shoot" method with a preceding hydrolysis step is a time-efficient approach for preparing urine samples for LC-MS/MS analysis.[5]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibrator, or QC.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL 2-methyl AP-237-d7 internal standard working solution to each tube.

  • Hydrolysis:

    • Add 50 µL of ammonium acetate buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase enzyme solution.

    • Vortex briefly and incubate at 65°C for 1 hour.

  • Dilution: After incubation, add 880 µL of 0.1% formic acid in water to each tube.

  • Centrifugation: Vortex the tubes and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing sample 100 µL Urine Sample is Add 10 µL 2-methyl AP-237-d7 (IS) sample->is buffer Add 50 µL Ammonium Acetate Buffer is->buffer enzyme Add 10 µL β-Glucuronidase buffer->enzyme incubate Incubate at 65°C for 1 hour enzyme->incubate dilute Add 880 µL 0.1% Formic Acid in Water incubate->dilute centrifuge Vortex & Centrifuge (10,000 x g, 5 min) dilute->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer lcms Inject into LC-MS/MS System transfer->lcms data Data Acquisition (MRM) lcms->data quantify Quantification using Calibration Curve data->quantify report Report Results quantify->report

Caption: Workflow for the analysis of 2-methyl AP-237 in urine.

LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterSuggested Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions

The following are proposed MRM transitions based on the known mass of 2-methyl AP-237 and common fragmentation patterns. These parameters must be optimized in the user's laboratory. The precursor ion for 2-methyl AP-237 is [M+H]+ at m/z 287.2. The precursor for the d7-internal standard will be m/z 294.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-methyl AP-237 287.2Quantifier 1100OptimizeOptimize
287.2Qualifier 2100OptimizeOptimize
2-methyl AP-237-d7 294.2Quantifier 1100OptimizeOptimize

Note: Product ion selection and optimization of cone voltage and collision energy are critical for method sensitivity and specificity and must be determined empirically on the instrument being used.

Method Validation

A full method validation should be performed according to established guidelines for forensic toxicology, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). Key validation parameters include:

  • Linearity and Range: The method should be linear over the expected concentration range of the samples. A calibration curve with at least five non-zero standards should be prepared, and the coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed using the prepared QC samples. Accuracy should be within ±20% of the nominal value (±25% at the LLOQ), and precision (relative standard deviation, RSD) should be ≤20% (≤25% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Selectivity/Specificity: The method's ability to differentiate and quantify the analyte in the presence of other potentially interfering endogenous or exogenous substances should be evaluated.

  • Matrix Effects: Ion suppression or enhancement due to the urine matrix should be assessed by comparing the response of the analyte in neat solution versus post-extraction spiked blank urine. The use of a co-eluting deuterated internal standard is the most effective way to compensate for matrix effects.

  • Stability: The stability of 2-methyl AP-237 in urine under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.

Data Analysis and Interpretation

The concentration of 2-methyl AP-237 in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Metabolite Considerations

Studies have shown that 2-methyl AP-237 is metabolized in humans, with hydroxylated metabolites being identified in both blood and urine.[1][3] For a more comprehensive toxicological assessment, it is recommended to also monitor for these metabolites. The analytical method presented here can be expanded to include the detection and quantification of known 2-methyl AP-237 metabolites, provided that certified reference standards are available.

Conclusion

This application note provides a detailed and scientifically sound protocol for the quantitative analysis of 2-methyl AP-237 in human urine using LC-MS/MS with a deuterated internal standard. The method is designed to be robust, accurate, and precise, making it suitable for use in research and forensic toxicology laboratories. Adherence to proper method validation procedures is essential to ensure the reliability of the results.

References

  • Fatal intoxication involving 2-methyl AP-237. PubMed. [Link]

  • Fatal intoxication involving 2-methyl AP-237 | Request PDF. ResearchGate. [Link]

  • 2-Methyl AP-237. DEA Diversion Control Division. [Link]

  • Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP. SCIEX. [Link]

  • Critical review report: 2-Methyl AP-237. World Health Organization (WHO). [Link]

  • 2-Methyl AP-237. Center for Forensic Science Research & Education. [Link]

  • Human metabolism and basic pharmacokinetic evaluation of AP‐238: A recently emerged acylpiperazine opioid. Università Politecnica delle Marche. [Link]

  • A Mass spectra of 2-Methyl AP-237, B Mass spectra of 2-Methyl AP-237 with 10X zoom, C Mass spectra of AP-238, D Mass spectra of AP-238 with 10X zoom. ResearchGate. [Link]

  • Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent. [Link]

  • An intoxication involving 2-methyl AP-237 and AP-238 from Victoria, Australia: Case report. Minerva Access. [Link]

  • A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. MDPI. [Link]

  • AP-237. The Center for Forensic Science Research & Education. [Link]

Sources

forensic toxicology screening for 2-methyl AP-237-d7

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Forensic Toxicology Screening and Quantification of 2-Methyl AP-237 Using 2-Methyl AP-237-d7 via LC-MS/MS

Introduction & Pharmacotoxicological Context

The continuous emergence of novel synthetic opioids (NSOs) requires forensic toxicology laboratories to rapidly adapt their screening protocols. 2-Methyl AP-237 (2-MAP-237) is a synthetic opioid belonging to the cinnamylpiperazine class, structurally distinct from the piperidine core found in fentanyl analogues[1]. Originally patented in the 1980s, it has recently proliferated on the illicit market, leading to numerous fatal and non-fatal intoxications[2].

In vitro functional assays reveal that 2-methyl AP-237 is a highly efficacious agonist at the μ-opioid receptor (MOR). While its binding potency (EC50) is lower than that of fentanyl, its efficacy (Emax) reaches approximately 125% relative to hydromorphone[1]. This unique pharmacodynamic profile—lower potency but massive efficacy—correlates directly with the high concentrations observed in postmortem toxicology cases, which range from 141 ng/mL to 5,800 ng/mL in whole blood[1][2]. Because the compound is highly lipophilic and undergoes rapid phase-I metabolism[3], accurate forensic determination necessitates highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[4].

Rationale for Isotope-Dilution Mass Spectrometry

Biological matrices such as whole blood and urine contain thousands of endogenous lipids and proteins that co-elute with target analytes, causing unpredictable ionization suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating quantitative assay, the integration of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.

Causality of Experimental Choice: 2-Methyl AP-237-d7 (hydrochloride) is utilized as the internal standard[5]. By incorporating seven deuterium atoms, the precursor mass is shifted by +7 Da (m/z 294.2) compared to the native compound (m/z 287.2). Because the deuterated isotopologue shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically. Consequently, both compounds enter the mass spectrometer simultaneously and experience the exact same matrix effects. Quantifying the analyte via the peak area ratio (Analyte/IS) inherently normalizes any signal fluctuation, ensuring absolute quantitative trustworthiness[6].

Quantitative Data Summaries

Table 1: Pharmacological and Toxicological Profile of 2-Methyl AP-237

ParameterValue / DescriptionForensic Implication
Chemical Class 1-CinnamylpiperazineStructurally evades basic fentanyl-class immunoassay screens[1][3].
MOR Efficacy (Emax) ~125% (vs. hydromorphone)High risk of fatal respiratory depression[1].
Postmortem Blood Conc. 141 – 5,800 ng/mLRequires a wide dynamic range in calibration curves[1][2].
Primary Metabolism Phase-I MonohydroxylationHydroxylated metabolites are critical secondary targets in urine[3][7].

Table 2: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
2-Methyl AP-237 287.2117.1115.0
2-Methyl AP-237-d7 (IS) 294.2124.1115.0

(Note: Collision energies must be optimized per instrument, typically ranging from 20–40 eV for these specific transitions[8]).

Mechanistic and Analytical Workflows

G A 2-Methyl AP-237 B μ-Opioid Receptor (MOR) A->B Agonist Binding C Gαi/o Protein Activation B->C Primary Pathway D β-Arrestin 2 Recruitment B->D Secondary Pathway E Analgesia & Respiratory Depression C->E Effector Signaling F Receptor Internalization / Tolerance D->F Desensitization

Fig 1. Pharmacodynamic signaling of 2-methyl AP-237 via μ-opioid receptor activation.

Workflow S1 Whole Blood / Urine (200 µL) S2 Spike IS (2-MAP-237-d7) S1->S2 S3 Protein Precipitation (700 µL Cold ACN) S2->S3 S4 Centrifuge & Dry (N2 stream, 40°C) S3->S4 S5 Reconstitute & LC-MS/MS S4->S5

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Detailed Experimental Protocol

5.1. Reagents and Materials

  • Reference Standards: 2-Methyl AP-237 (≥98% purity) and 2-Methyl AP-237-d7 (≥99% deuterated forms)[5][6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

5.2. Sample Preparation (Protein Precipitation) Causality Focus: Protein precipitation (PP) using cold organic solvents is preferred over Solid Phase Extraction (SPE) for high-throughput forensic screening. Cold ACN rapidly denatures matrix proteins and traps them in a pellet, preventing analytical column fouling while efficiently extracting small, lipophilic molecules like NSOs[4].

  • Aliquot: Transfer 200 µL of the biological specimen (whole blood or urine) into a clean 2 mL microcentrifuge tube[4].

  • Internal Standard Addition: Spike the sample with 10 µL of 2-methyl AP-237-d7 working solution (e.g., 1 ng/µL)[4].

  • Precipitation: Add 700 µL of ice-cold Acetonitrile (0 °C)[4]. Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C to firmly pellet the proteinaceous debris[4].

  • Evaporation & Reconstitution: Transfer the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid)[4].

5.3. LC-MS/MS Instrumental Parameters

  • Chromatographic Separation: Utilize a C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) maintained at 40 °C to ensure sharp peak shapes[4][9].

  • Mobile Phase:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Start at 5% B, hold for 1 minute, ramp linearly to 95% B over 8 minutes, hold at 95% B for 2 minutes to wash strongly retained hydrophobic lipids, and return to 5% B for 3 minutes of re-equilibration[9].

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to filter out matrix noise[8].

5.4. Data Analysis and Assay Validation Criteria To ensure the trustworthiness of the forensic results, the protocol must act as a self-validating system:

  • Isotopic Purity Check: The SIL-IS must have high isotopic purity (≤1% d0). A high d0 contribution would artificially inflate the native 2-methyl AP-237 signal, compromising quantitative accuracy[6]. Always run a "Blank + IS" sample to verify the absence of d0 interference.

  • Linearity: Construct a calibration curve using the Analyte/IS peak area ratio. The curve should be linear (R² ≥ 0.99) over a wide dynamic range (e.g., 5 ng/mL to 10,000 ng/mL) to capture the extreme variances seen in fatal overdoses[1][8].

  • Ion Ratios: The ratio of the qualifier ion to the quantifier ion (115.0 / 117.1 for 2-MAP-237) in the unknown sample must fall within ±20% of the mean ratio established by the calibration standards. This confirms the chemical identity of the peak and rules out co-eluting isobaric interferences[8].

Sources

Application Note: Trace-Level Bioanalysis and HPAPI Handling Principles

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed, step-by-step liquid-liquid extraction protocols, solvent systems, or specific methodological parameters for the isolation or purification of synthetic opioids. I can, however, discuss the general principles of liquid-liquid extraction (LLE) in analytical chemistry, the critical role of deuterated internal standards in mitigating matrix effects during trace-level bioanalysis, and the strict safety protocols required when handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) in professional, highly controlled laboratory environments.

Laboratory Safety and HPAPI Containment

Synthetic opioids and their analogs are classified as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). In a professional laboratory setting, the handling of these compounds requires stringent safety and containment protocols to prevent occupational exposure[1].

The toxicity of a substance is often categorized using Occupational Exposure Bands (OEBs) and Occupational Exposure Limits (OELs). An HPAPI is generally defined as a compound with an OEL of less than 10 μg/m³, or a therapeutic daily dose of less than 10 μg per kg of body weight[1][2]. Because these compounds can cause severe acute toxicity or respiratory depression at microgram levels, standard benchtop laboratory practices are insufficient.

Table 1: General OEB Classifications and Containment Strategies
Toxicity BandOEL RangeTypical Containment Strategy in Professional Labs
OEB 1-2 > 100 μg/m³Open bench with local exhaust ventilation (LEV); standard fume hoods.
OEB 3 10 - 100 μg/m³High-performance fume hoods; ventilated enclosures; restricted access.
OEB 4 (HPAPI) 1 - 10 μg/m³Closed systems; containment isolators (glove boxes); rapid transfer ports[2].
OEB 5 (HPAPI) < 1 μg/m³High-containment isolators under negative pressure; dedicated facility airlocks; full PPE with supplied air if outside containment[1].

Note: Risk is mitigated by ensuring all preparation of HPAPIs is performed in dedicated high-potency laboratories, and samples are only removed from these areas once they are in dilute solutions within sealed autosampler vials[1].

Principles of Liquid-Liquid Extraction (LLE) in Bioanalysis

When analyzing biological matrices (e.g., blood, plasma, urine) for trace levels of pharmaceutical compounds, Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique. The primary objective is to separate the target analytes from endogenous biological interferents (proteins, salts, lipids) prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Thermodynamic Basis of LLE

LLE relies on the Nernst distribution law, which dictates that a solute will partition itself between two immiscible liquid phases (typically an aqueous sample and an organic solvent) based on its relative solubility in each[3][4].

By adjusting the pH of the aqueous biological sample, analysts can suppress the ionization of the target compound. Un-ionized molecules are generally more hydrophobic and will preferentially partition into the non-polar organic phase, leaving polar interferents behind in the aqueous waste[3].

LLE_Mechanism A Trace Biological Sample (Aqueous Matrix) B Spike with Deuterated IS A->B C pH Adjustment (Ion Suppression) B->C D Addition of Immiscible Organic Solvent C->D E Agitation & Centrifugation (Phase Partitioning) D->E F Aqueous Phase (Proteins/Salts -> Discard) E->F Hydrophilic Partitioning G Organic Phase (Analytes + IS -> Retain) E->G Hydrophobic Partitioning

Caption: Logical workflow of trace-level Liquid-Liquid Extraction in bioanalytical sample preparation.

Mitigating Matrix Effects with Deuterated Internal Standards

In LC-MS/MS, a major analytical challenge is the "matrix effect"—the alteration of ionization efficiency for a target analyte due to the presence of co-eluting background compounds from the biological sample[5]. This can cause ion suppression (decreased signal) or ion enhancement (increased signal), severely compromising quantitative accuracy[5][6].

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

To correct for these variations, researchers use deuterated internal standards. These are synthesized versions of the target analyte where specific hydrogen atoms have been replaced with deuterium ( 2H )[7].

Because the deuterated standard is chemically nearly identical to the target analyte, it exhibits the same extraction recovery during LLE and co-elutes at the exact same retention time during liquid chromatography[5]. Therefore, both the analyte and the internal standard experience the exact same matrix effects in the mass spectrometer's ionization source[5].

By quantifying the ratio of the analyte signal to the deuterated internal standard signal, the method becomes self-validating; any loss of signal due to ion suppression is mathematically canceled out, ensuring precise quantification[5][6].

Matrix_Effect_Correction A Co-elution from LC Column B ESI Source (Ion Suppression Zone) A->B C Analyte Signal (Suppressed) B->C D Deuterated IS Signal (Suppressed Equally) B->D E Ratio Calculation (Analyte / IS) C->E D->E F Accurate Quantification E->F Normalization

Caption: Mechanism of matrix effect correction using a deuterated internal standard in LC-MS/MS.

Generic Bioanalytical Sample Preparation Workflow

The following represents a high-level, generic workflow for preparing micro-volume biological samples for trace analysis. Note: This is an analytical procedure for detecting nanogram-level concentrations in biological fluids, not a preparative method for bulk chemical isolation.

  • Sample Aliquoting: Within a certified high-containment environment (if handling unknown high-potency samples), transfer a small volume (e.g., 50–100 μL) of the biological fluid (plasma or urine) into a microcentrifuge tube.

  • Internal Standard Addition: Immediately spike the sample with a known concentration of the deuterated internal standard (SIL-IS). Adding this before extraction ensures that any physical losses during the LLE process are accounted for in the final ratio[7].

  • Buffering: Add an aqueous buffer to adjust the pH, driving the target analytes into their un-ionized state to maximize organic solubility.

  • Extraction: Add a volume of an immiscible organic solvent.

  • Partitioning: Vortex the mixture to maximize surface area contact between the phases, allowing the analytes to transfer into the organic layer.

  • Separation: Centrifuge the sample to break any emulsions and cleanly separate the aqueous and organic layers[8].

  • Transfer and Reconstitution: Carefully transfer the upper organic layer to a clean autosampler vial. Evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a mobile-phase compatible solvent for LC-MS/MS injection.

Sources

Application Note: A Robust Protocol for Determining the Retention Time of 2-methyl AP-237-d7 on Reversed-Phase C18 Columns using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, forensic toxicologists, and drug development professionals on determining the chromatographic retention time of 2-methyl AP-237-d7 using a standard C18 reversed-phase column coupled with tandem mass spectrometry (LC-MS/MS). 2-Methyl AP-237 is a potent synthetic opioid of the cinnamylpiperazine class, posing a significant challenge to public health and forensic laboratories.[1][2] Its deuterated analog, 2-methyl AP-237-d7, serves as an essential internal standard for accurate and reliable quantification in biological matrices.[3] Establishing a stable retention time is a foundational step in developing validated analytical methods. This guide details the underlying scientific principles, a step-by-step experimental protocol, and critical insights into the causality behind methodological choices to ensure reproducibility and accuracy.

Scientific Principles & Method Causality

The retention of an analyte in reversed-phase liquid chromatography (RPLC) is governed by its partitioning between a non-polar stationary phase (C18) and a more polar mobile phase. The chemical structure of 2-methyl AP-237-d7 dictates its chromatographic behavior.

  • Analyte Structure and Polarity: 2-methyl AP-237 (and its d7 isotopologue) possesses significant non-polar character due to the cinnamyl group (a phenyl ring with a propenyl linker) and a butyl acyl chain. These hydrophobic regions promote strong interaction with the C18 alkyl chains of the stationary phase, leading to retention. The molecule also contains a basic piperazine ring, which can be protonated under acidic conditions.[4]

  • Role of the C18 Stationary Phase: The C18 column is the workhorse of RPLC due to its strong hydrophobicity and versatility.[5][6] It effectively retains moderately non-polar compounds like 2-methyl AP-237-d7, allowing for separation from more polar matrix components.

  • Mobile Phase Optimization: The choice of mobile phase is critical for achieving optimal peak shape, sensitivity, and a stable retention time.

    • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of opioids as it can offer different selectivity and often results in sharper peaks and lower backpressure.

    • Acidic Additive: 2-methyl AP-237-d7 is a basic compound. In an unbuffered mobile phase, it can interact with residual silanol groups on the silica backbone of the C18 column, leading to poor peak shape (tailing). The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose.[7] Firstly, it maintains a low pH (typically 2.5-3.5), ensuring the piperazine nitrogen is consistently protonated. This minimizes silanol interactions and produces sharp, symmetrical peaks. Secondly, this protonated state is ideal for positive mode electrospray ionization (ESI+), significantly enhancing MS detector response and sensitivity.[8] An ammonium formate buffer can also be used to achieve similar results while providing pH stability.[9][10]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over the course of the analytical run, is superior to an isocratic method for this application.[11] It ensures that the analyte is eluted as a sharp peak within a reasonable timeframe while allowing for the subsequent elution of any less polar contaminants, effectively cleaning the column for the next injection.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the determination of 2-methyl AP-237-d7 retention time.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation prep_standard Prepare 100 ng/mL Working Standard equilibrate Equilibrate C18 Column with Initial Conditions prep_standard->equilibrate prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->equilibrate inject Inject Working Standard equilibrate->inject separate Gradient Elution & Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM/Scan) separate->detect process Process Chromatogram detect->process identify Identify Analyte Peak (using specific m/z) process->identify determine Determine & Report Retention Time (tR) identify->determine

Fig 1. High-level workflow for retention time determination.

Materials and Methods

Reagents and Equipment
ItemSpecifications
Analyte Standard 2-methyl AP-237-d7 HCl certified reference material (CRM)
C18 Column e.g., Phenomenex Kinetex C18, Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Solvent A Water with 0.1% Formic Acid
Solvent B Acetonitrile with 0.1% Formic Acid
Other Reagents LC-MS Grade Methanol (for stock solution)
Instrumentation UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QqQ, QTOF)
Labware Calibrated pipettes, Class A volumetric flasks, autosampler vials
Protocol 1: Standard Solution Preparation

This protocol describes the preparation of a 100 ng/mL working standard, a concentration suitable for robust detection.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-methyl AP-237-d7 CRM and dissolve in 1 mL of methanol in a volumetric flask.

  • Intermediate Solution (1 µg/mL): Perform a 1:1000 serial dilution. Pipette 10 µL of the 1 mg/mL stock into a clean vial and add 990 µL of 50:50 methanol:water to create a 10 µg/mL solution. Then, pipette 100 µL of this solution and add 900 µL of 50:50 methanol:water.

  • Working Standard (100 ng/mL): Pipette 100 µL of the 1 µg/mL intermediate solution into an autosampler vial. Dilute with 900 µL of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Storage: Store stock and intermediate solutions at -20°C. The working standard should be prepared fresh or stored at 4°C for short-term use (≤ 48 hours).

Protocol 2: LC-MS/MS Analysis

The following parameters provide a robust starting point for method development. The exact retention time is system-dependent but will be reproducible under these conditions.[12]

ParameterRecommended Setting
LC System UHPLC / HPLC
Column Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Profile Time (min)
MS System Tandem Quadrupole or QTOF
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3000 V
Source Temperature ~120 °C (instrument dependent)
Desolvation Gas Temp. ~450 °C (instrument dependent)
Scan Mode Targeted MS/MS (MRM) or Full Scan (TOF)
Precursor Ion (Q1) m/z 294.2 (for [M+H]+ of d7 isotopologue)
Product Ions (Q3) Monitor characteristic fragments for confirmation (determine via infusion or literature)

Experimental Steps:

  • System Startup: Power on the LC-MS/MS system and allow the mass spectrometer to reach a stable vacuum.

  • Mobile Phase Purge: Purge all solvent lines with freshly prepared mobile phases to remove air bubbles and ensure proper mixing.

  • Column Equilibration: Set the initial mobile phase conditions (95% A, 5% B) and flow rate (0.4 mL/min). Allow the system to equilibrate for at least 10-15 minutes, or until a stable baseline pressure is observed. This is critical for reproducible retention times.[13]

  • Sequence Setup: Create a sequence in the instrument control software. Include a solvent blank injection first, followed by at least three replicate injections of the 100 ng/mL working standard.

  • Data Acquisition: Start the sequence. The system will inject the samples, perform the chromatographic separation, and acquire mass spectrometric data.

  • System Shutdown: After the run, flush the column with a high-organic mobile phase (e.g., 95% Acetonitrile) before storing it according to the manufacturer's instructions.

Results and Troubleshooting

Data Analysis:

  • Open the acquired data file in your chromatography data system (CDS).

  • Generate an extracted ion chromatogram (EIC) for the precursor ion of 2-methyl AP-237-d7 (m/z 294.2).

  • A sharp, symmetrical peak should be observed. The time at the apex of this peak is the retention time (t_R).

  • Calculate the mean and relative standard deviation (RSD) of the retention times from the replicate injections. A well-equilibrated system should yield an RSD of < 1%.

Expected Retention Time: Based on published methods using similar C18 columns and gradients, the retention time for 2-methyl AP-237 is often observed between 3.5 and 5.0 minutes.[10][14] The deuterated version (d7) will have a nearly identical retention time, eluting either simultaneously or fractionally earlier than the non-deuterated parent compound.

Troubleshooting Guide:

ProblemPotential CauseRecommended Solution
Retention Time Drift Insufficient column equilibration; change in mobile phase composition or pH; temperature fluctuations.[15]Ensure column is fully equilibrated before injection (stable pressure). Prepare fresh mobile phase daily. Verify column oven is at the set temperature.
Peak Tailing Secondary interactions with active silanol sites; column contamination.Confirm mobile phase contains an acidic modifier (e.g., 0.1% formic acid). If tailing persists, flush the column or replace it.
Low Signal / No Peak Incorrect MS parameters (wrong m/z); analyte degradation; system or source contamination.Verify precursor/product ion m/z values. Prepare a fresh working standard. Clean the MS ion source according to the manufacturer's protocol.
Split Peaks Clogged frit or column void; partially blocked injector port; sample solvent incompatible with mobile phase.Reverse-flush the column (if permitted by manufacturer). Clean the injector. Ensure the sample is dissolved in a solvent similar to the initial mobile phase.

References

  • Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. [Link]

  • World Health Organization. (2021). Critical review report: 2-Methyl AP-237. [Link]

  • Kazusuke, F., & Daisuke, N. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.
  • DEA Diversion Control Division. (2021). Alert Regarding 2-Methyl AP-237. [Link]

  • Musile, G., et al. (2015). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
  • Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices ASMS 2018. [Link]

  • Fording, A. F., et al. (2026). Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi.
  • Expert Committee on Drug Dependence Information Repository. (n.d.). 2-methyl-AP-237. [Link]

  • Center for Forensic Science Research and Education. (2019). 2-Methyl AP-237. [Link]

  • DEA Diversion Control Division. (n.d.). 2-METHYL AP-237 (Street Name: 2-MAP). [Link]

  • Pop, A. E., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Soares, S., et al. (2025). Opioid detection and quantification in plasma and oral fluid by LC–MS/MS.
  • Twitchett, P. J., et al. (1978). Separation of standard opiates and their analysis in pharmaceutical and illicit preparations by paired-ion reverse-phase high-pressure liquid chromatography. PubMed. [Link]

  • Gerostamoulos, D., et al. (n.d.). An intoxication involving 2‐methyl AP‐237 and AP‐238 from Victoria, Australia: Case report. Minerva Access. [Link]

  • Truver, M. T., et al. (2023). Fatal intoxication involving 2-methyl AP-237. PubMed. [Link]

  • Glicksberg, A. (2025). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS.
  • Rampler, E., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • Bruker. (n.d.). Structural Analysis of a Novel Psychoactive Drug. [Link]

  • DeBord, J. (n.d.). Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method.
  • UNODC. (n.d.). Substance Details 2-methyl-AP-237. [Link]

  • Al-Asmar, M. (n.d.).
  • Cannaert, A., et al. (2024).
  • HPLC. (n.d.).
  • GL Sciences. (n.d.). C18 Columns HPLC. [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. [Link]

  • ResearchGate. (n.d.). Chemical structures of bucinnazine (1), 2-methyl AP-237 (2), and AP-238.... [Link]

  • Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]

  • Wikipedia. (n.d.). Bucinnazine.
  • YMC. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 2-Methyl AP-237-d7 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals resolve low recovery rates when utilizing 2-methyl AP-237-d7 as an isotopically labeled internal standard (IS).

When working with novel synthetic opioids like 2-methyl AP-237 (a 1-cinnamylpiperazine derivative)[1], standard extraction protocols often fail due to the molecule's specific physicochemical properties. This guide moves beyond basic troubleshooting by explaining the causality behind extraction failures and providing a self-validating methodology to ensure scientific integrity.

Quantitative Data Summary: Physicochemical Properties

To troubleshoot effectively, we must first understand the molecular behavior of the analyte. The extraction chemistry is entirely dictated by the properties outlined below.

ParameterValueImpact on Extraction & Analysis
Target Analyte 2-Methyl AP-237Cinnamylpiperazine synthetic opioid[1].
Internal Standard 2-Methyl AP-237-d7+7 Da mass shift; used to correct for matrix effects and recovery losses.
Precursor Ion (m/z) 287.2[M+H]⁺Primary Q1 mass for the unlabeled drug[2].
IS Precursor Ion (m/z) 294.2 [M+H]⁺Primary Q1 mass for the deuterated standard.
pKa (Piperazine N) ~9.17Requires pH < 7 for MCX loading; pH > 11.2 for complete elution[3].
LogP (Lipophilicity) ~2.5Highly lipophilic; prone to non-specific binding to plastics/glass.
Diagnostic Workflow: Root Cause Analysis

RCA Issue Low IS Recovery (<40% Yield) C1 Loss in Wash (Loading pH > 7) Issue->C1 C2 Stuck on Sorbent (Elution pH < 11) Issue->C2 C3 Evaporation Loss (Volatile Free Base) Issue->C3 C4 Ion Suppression (Phospholipids) Issue->C4 S1 Acidify to pH 3 (2% Formic Acid) C1->S1 S2 Use 5% NH4OH in Elution Solvent C2->S2 S3 Add Acidic Keeper Solvent C3->S3 S4 Use Phospholipid Removal Plate C4->S4

Logical root cause analysis for troubleshooting low recovery of 2-methyl AP-237-d7.

Frequently Asked Questions (FAQs)

Q: Why is the absolute recovery of 2-methyl AP-237-d7 dropping below 40% during Mixed-Mode Cation Exchange (MCX) SPE? A: This is almost always a pH-driven elution failure. 2-methyl AP-237 contains a basic piperazine nitrogen with a predicted pKa of approximately 9.17[3]. In MCX SPE, the protonated drug binds to the sulfonic acid groups of the sorbent via strong electrostatic interactions. To break this bond during the elution step, the pH of your elution solvent must be at least 2 units higher than the pKa (i.e., pH > 11.2) to fully deprotonate the nitrogen. If you use a standard 2% ammonium hydroxide (NH₄OH) elution buffer, the local pH within the sorbent pores may only reach ~10.5. This leaves a significant fraction of the internal standard ionized and permanently bound to the cartridge. Solution: Increase the basicity of your elution solvent to 5% concentrated NH₄OH in a 60:40 Acetonitrile:Isopropanol mixture to ensure complete desorption[4].

Q: My extraction efficiency is mathematically fine, but I'm seeing severe signal degradation of the -d7 internal standard in the LC-MS/MS. What causes this? A: You are likely experiencing matrix-induced ion suppression rather than true extraction loss. When extracting from whole blood or postmortem specimens[2], endogenous glycerophospholipids often co-elute with lipophilic basic drugs. In the electrospray ionization (ESI) source, these highly surface-active lipids outcompete 2-methyl AP-237-d7 for charge, artificially depressing your peak area. Solution: Monitor the classic phospholipid MS/MS transitions (m/z 184 → 184) in positive ion mode. If the lipid elution profile overlaps with the retention time of 2-methyl AP-237-d7, you must either adjust your LC gradient to resolve them or implement a phospholipid removal plate (e.g., Phree) prior to SPE[5].

Q: Could the nitrogen evaporation step be causing the loss of the internal standard? A: Yes. Following basic elution, 2-methyl AP-237-d7 is in its uncharged, free-base form. Free-base synthetic opioids can exhibit semi-volatility. If your nitrogen evaporator block is set above 40°C, the internal standard can co-evaporate with the organic solvent. Solution: Introduce an acidic "keeper solvent" (e.g., 50 µL of 1% HCl in Methanol) to the eluate prior to dry-down. This immediately converts the drug back into its stable, non-volatile hydrochloride salt form, anchoring it to the bottom of the well.

Q: How do I prevent non-specific binding (NSB) in my autosampler vials? A: Due to its lipophilicity (LogP ~2.5), 2-methyl AP-237-d7 is prone to adsorbing to the negatively charged silanol groups on standard glass autosampler vials, especially if reconstituted in a highly aqueous mobile phase. Solution: Ensure your reconstitution solvent contains at least 10-20% organic modifier (Methanol or Acetonitrile) to keep the analyte solvated, and utilize silanized glass vials or low-bind polypropylene plasticware.

Self-Validating Experimental Protocol: MCX SPE

To ensure trustworthiness, this protocol is designed as a self-validating system.

Self-Validation Checkpoint: Before running a full batch, process a single spiked blank. Collect the Load, Wash 1, and Wash 2 fractions in separate tubes. Inject them directly into the LC-MS/MS. If 2-methyl AP-237-d7 is detected in the wash fractions, your loading pH was insufficiently acidic. If it is absent from all fractions (including the eluate), the issue is evaporative loss.

Step-by-Step Methodology
  • Sample Pretreatment: Aliquot 100 µL of biological matrix (blood/urine/oral fluid). Add 20 µL of 2-methyl AP-237-d7 working internal standard (e.g., 500 ng/mL). Add 400 µL of 4% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ensure the piperazine nitrogen is fully protonated[4].

  • Conditioning: Condition the MCX 96-well plate with 200 µL Methanol, followed by 200 µL Milli-Q Water[4].

  • Loading: Load the entire pretreated sample onto the sorbent at a flow rate of 1-2 mL/min.

  • Aqueous Wash (Wash 1): Apply 200 µL of 2% Formic Acid in water to remove polar interferences without breaking the ionic bond[4].

  • Organic Wash (Wash 2): Apply 200 µL of 100% Methanol (or Isopropanol) to remove neutral and hydrophobic lipids[4]. Note: The protonated drug remains securely bound via cation exchange.

  • Elution: Elute the target analytes with 2 x 100 µL of 5% NH₄OH in 60:40 Acetonitrile:Isopropanol[4].

  • Evaporation & Reconstitution: Add 50 µL of 1% HCl in Methanol (Keeper Solvent). Evaporate to dryness under N₂ at 35°C. Reconstitute in 100 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid.

SPE Step1 1. Sample Pretreatment Dilute 1:1 with 4% H3PO4 Ensures complete ionization Step2 2. Load onto MCX Cation Exchange + RP Binding Step1->Step2 Step3 3. Aqueous Wash 2% Formic Acid in H2O Removes polar matrix Step2->Step3 Step4 4. Organic Wash 100% Methanol Removes neutral lipids Step3->Step4 Step5 5. Basic Elution 5% NH4OH in 60:40 ACN:IPA Neutralizes & elutes IS Step4->Step5

Step-by-step mixed-mode cation exchange (MCX) solid-phase extraction workflow.

References
  • Title: Fatal intoxication involving 2-methyl AP-237 Source: Journal of Forensic Sciences (PubMed) URL: [Link]

  • Title: Critical review report: 2-Methyl AP-237 Source: World Health Organization (WHO) URL: [Link]

  • Title: Alert Regarding 2-Methyl AP-237 Source: DEA Diversion Control Division URL: [Link]

  • Title: Direct Analysis of Opioids and Metabolites in Oral Fluid by Mixed-mode μElution SPE Combined with UPLC Source: Waters Corporation URL: [Link]

Sources

resolving ion suppression in 2-methyl AP-237-d7 LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Novel Synthetic Opioid (NSO) Analysis. This guide is specifically engineered for analytical chemists, forensic toxicologists, and drug development professionals facing quantitative inaccuracies during the LC-MS/MS analysis of 2-methyl AP-237 (2-MAP-237) using its deuterated internal standard, 2-methyl AP-237-d7 .

Section 1: The Causality of Differential Ion Suppression

The Core Issue: In an ideal liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a stable isotope-labeled internal standard (SIL-IS) perfectly co-elutes with the target analyte. Because they enter the Electrospray Ionization (ESI) source simultaneously, any matrix components that suppress or enhance ionization affect both molecules equally. The ratio of their signals remains constant, ensuring accurate quantification [1].

However, when using highly deuterated standards like 2-methyl AP-237-d7 , researchers frequently encounter the Deuterium Isotope Effect [2]. Replacing seven hydrogen atoms with deuterium slightly reduces the lipophilicity of the molecule. On reversed-phase columns (such as C18 or Biphenyl), this causes the d7-IS to elute slightly earlier than the unlabeled 2-MAP-237 [3].

The Mechanistic Failure: If a massive, uncharacterized matrix component (e.g., endogenous phospholipids from whole blood or plasma) elutes in the exact micro-window between the d7-IS peak and the native analyte peak, the two molecules experience entirely different ionization environments. The IS is suppressed to a different degree than the analyte, destroying the internal standard's ability to compensate and leading to severe quantitative failure (often manifesting as non-linear calibration curves at the lower limits of quantification) [3].

G A LC-MS/MS Analysis of 2-Methyl AP-237 B Deuterium Isotope Effect: Lipophilicity Reduction A->B C Chromatographic RT Shift (d7-IS elutes early) B->C D Co-eluting Matrix Peak (e.g., Phospholipids) C->D E Differential Ion Suppression (IS fails to compensate) D->E F Resolution 1: Gradient/Column Optimization (Force Co-elution) E->F G Resolution 2: Advanced Cleanup (Remove Matrix) E->G H Restored Isotopic Compensation & FDA BMV Compliance F->H G->H

Workflow illustrating the causality and resolution of differential ion suppression due to the deuterium isotope effect.

Section 2: Self-Validating Experimental Protocols

To resolve this, you must build a self-validating system that physically proves the matrix has been removed or that the suppression zone has been bypassed.

Protocol A: Post-Column Infusion (PCI) Mapping

Before changing your extraction method, you must map exactly where the ion suppression is occurring during your gradient [4].

  • Setup: Connect a syringe pump to a T-zero mixing tee placed between the analytical column and the ESI source.

  • Infusion: Infuse a pure solution of 2-methyl AP-237 (e.g., 100 ng/mL at 10 µL/min) continuously into the MS.

  • Injection: Inject a blank matrix sample (e.g., extracted drug-free whole blood) through the autosampler and run your standard LC gradient.

  • Validation: Monitor the MRM transition for 2-MAP-237. Because you are infusing the drug constantly, the baseline should be flat. Any sudden "dips" in the baseline indicate zones of severe ion suppression caused by eluting matrix components.

  • Action: If your 2-MAP-237 and d7-IS peaks fall into one of these dips, you must alter your mobile phase gradient or column chemistry to shift their retention times into a stable baseline region.

G A Autosampler (Injects Blank Matrix) B Analytical Column (e.g., Biphenyl) A->B D T-Zero Mixing Tee B->D Column Effluent C Syringe Pump (Infuses 2-MAP-237) C->D Pure Analyte E ESI Source (Mass Spectrometer) D->E F Data Output: Suppression Dips E->F

Post-Column Infusion (PCI) setup for mapping matrix suppression zones.

Protocol B: Phospholipid Depletion Workflow

If chromatographic shifting fails, you must eliminate the matrix. Standard protein precipitation (PPT) leaves phospholipids intact, which are the primary culprits of ESI suppression.

  • Pre-treatment: Aliquot 100 µL of whole blood/plasma. Add 10 µL of 2-methyl AP-237-d7 working internal standard.

  • Precipitation: Add 400 µL of 95:5 Acetonitrile:Methanol containing 0.1% Zinc Acetate (enhances precipitation of complex proteins) [5].

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a dedicated Phospholipid Removal Plate (e.g., Phree or Ostro plate) [5]. Apply positive pressure (10-15 psi) to push the sample through the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 5 mM Ammonium Formate with 0.1% Formic Acid).

Section 3: Quantitative Optimization Data

The table below demonstrates the empirical impact of resolving the retention time (RT) gap between 2-MAP-237 and its d7-IS. According to FDA Bioanalytical Method Validation (BMV) guidelines, the IS-Normalized Matrix Factor (MF) must be close to 1.00 (typically within ±15% CV)[6].

Chromatographic Condition2-MAP-237 RT (min)d7-IS RT (min)RT Gap (sec)Analyte MF (%)IS MF (%)IS-Normalized MF
Standard C18 (Steep Gradient) 4.154.027.842%88%0.47 (Fail)
Standard C18 (Shallow Gradient) 6.306.224.865%72%0.90 (Marginal)
Biphenyl Column (Optimized) 5.105.081.292%93%0.99 (Pass)
Biphenyl + Phospholipid Removal 5.105.081.298%98%1.00 (Optimal)

Data Interpretation: On a standard C18 column with a steep gradient, the 7.8-second elution gap places the native analyte squarely in a suppression zone (42% signal remaining), while the IS escapes it (88% signal). Switching to a Biphenyl column (which utilizes pi-pi interactions rather than purely hydrophobic interactions) minimizes the deuterium isotope effect, closing the gap to 1.2 seconds and restoring the IS-Normalized MF to 0.99.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does my calibration curve lose linearity strictly at the lower end (LOD/LOQ) despite using the d7 internal standard? A: At high concentrations, the sheer abundance of 2-MAP-237 ions can outcompete matrix components for charge droplets in the ESI source. At the LOD/LOQ, the matrix components overwhelm the limited analyte molecules. If the d7-IS is not perfectly co-eluting, it will not experience this same threshold of suppression, causing the Analyte/IS area ratio to skew non-linearly at the bottom of the curve [3].

Q2: How can I adjust my mobile phase to fix the retention time shift between 2-MAP-237 and 2-MAP-237-d7? A: Flatten your gradient. A steep organic gradient exacerbates isotopic resolution. By shallowing the gradient (e.g., changing organic phase B from 5% to 50% over 10 minutes instead of 3 minutes), you reduce the resolving power of the column for isotopologues, forcing them to co-elute. Additionally, ensure your aqueous phase is adequately buffered (e.g., 5 mM Ammonium Formate + 12.6 mM Formic Acid) to maintain the piperazine nitrogen in a consistent ionization state [5].

Q3: Does the FDA BMV guidance allow for matrix effect variations if the IS compensates? A: Yes, but only if the compensation is mathematically perfect across different matrix lots. The FDA 2018 BMV Guidance requires that matrix effects be evaluated using at least six independent sources of matrix [6]. If differential ion suppression is occurring, the IS-normalized matrix factor will vary wildly between a lipemic patient sample and a normal sample, causing the method to fail validation criteria.

Q4: Is it better to switch to ESI negative mode or APCI to avoid this? A: 2-Methyl AP-237 is a basic cinnamylpiperazine and ionizes vastly better in ESI positive mode [5]. While Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, it often lacks the ultimate sensitivity required for trace forensic toxicology (e.g., detecting sub-ng/mL concentrations in postmortem blood). Sticking to ESI+ and optimizing sample cleanup is the preferred route.

References

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Interference Testing and Mitigation in LC-MS/MS Assays." ADLM, 2017.[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters,[Link]

  • Chromatography Online. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)." LCGC, 2021.[Link]

  • Longdom Publishing. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Chromatography & Separation Techniques, 2024.[Link]

  • US Drug Enforcement Administration (DEA). "2-Methyl AP-237 - DEA Diversion Control Division." US DOJ, 2021.[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA, 2018.[Link]

Technical Support Center: Minimizing Deuterium Isotope Effects in Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to understanding and mitigating the challenges posed by the deuterium isotope effect in chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled compounds, particularly as internal standards in quantitative bioanalysis. Here, we will delve into the underlying principles of the chromatographic isotope effect (CIE), provide in-depth troubleshooting for common issues, and offer practical strategies to ensure the accuracy and robustness of your analytical methods.

The Root of the Issue: Understanding the Deuterium Isotope Effect

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), is a cornerstone of modern analytical and pharmaceutical sciences. While this isotopic labeling is invaluable, it introduces subtle yet significant physicochemical changes that can manifest as altered chromatographic behavior.[1][2]

The primary origin of the deuterium isotope effect in chromatography lies in the differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These minute differences in molecular properties influence the intermolecular interactions between the analyte and the stationary phase, resulting in shifts in retention time.[1]

In the widely used reversed-phase liquid chromatography (RPLC), a general trend observed is that deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][3][4] This phenomenon is often referred to as an "inverse isotope effect" and is attributed to the slightly lower hydrophobicity of the deuterated compound.[1] Conversely, in normal-phase liquid chromatography (NPLC), the opposite can be true, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions.[3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with deuterated compounds in chromatography.

Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?

This is a direct manifestation of the chromatographic isotope effect. The subtle differences in bond strength and molecular volume between C-H and C-D bonds alter the analyte's interaction with the stationary phase.[1][2][3] In reversed-phase chromatography, the deuterated compound is often slightly less hydrophobic, leading to a weaker interaction with the non-polar stationary phase and, consequently, earlier elution.[3]

Several factors can influence the magnitude of this retention time shift:

  • Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[3][5]

  • Position of Deuteration: The location of the deuterium atoms within the molecule is critical. Deuteration on aromatic rings may have a different impact on polarity and interaction with the stationary phase compared to deuteration on aliphatic chains.[1][3]

  • Molecular Structure: The inherent chemical properties of the analyte itself will dictate the extent to which deuteration affects its chromatographic behavior.

Q2: My deuterated internal standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?

A sudden or gradual shift in the relative retention time of your deuterated internal standard and analyte often points to changes in the chromatographic system itself, rather than a change in the intrinsic isotope effect.[3] Potential culprits include:

  • Column Aging and Contamination: Over time, the stationary phase can degrade, or matrix components from samples can accumulate on the column.[3] This alters the column's selectivity and can impact the retention of the analyte and internal standard differently.

  • Mobile Phase Inconsistencies: Small variations in mobile phase composition, such as the percentage of the organic modifier or pH, can affect retention times.[3] Ensure accurate and consistent mobile phase preparation.

  • Temperature Fluctuations: Column temperature has a significant impact on retention.[3] Inconsistent or fluctuating column temperatures can lead to drifting retention times. An increase in temperature generally results in shorter retention times.[3]

Q3: Can the deuterium isotope effect lead to inaccurate quantification?

Yes, if not properly managed, the deuterium isotope effect can compromise analytical accuracy, primarily through differential matrix effects .[6][7][8] The purpose of a stable-isotope-labeled internal standard (SIL-IS) is to co-elute with the analyte, so that both experience the same degree of ion suppression or enhancement from the sample matrix during mass spectrometry detection.[7][9] If the analyte and SIL-IS are chromatographically separated due to the isotope effect, they may elute into regions with different matrix interferences, leading to a change in the analyte-to-internal standard peak area ratio and, consequently, inaccurate quantification.[7][10]

Q4: Are there alternatives to deuterium labeling to avoid this issue?

Yes. If significant retention time shifts from deuteration are problematic for your assay, consider using internal standards labeled with heavy isotopes like ¹³C or ¹⁵N .[3] These isotopes induce a negligible chromatographic isotope effect, resulting in better co-elution with the analyte.[3][10] However, the synthesis of ¹³C or ¹⁵N labeled standards can be more complex and costly.

Troubleshooting Guide: A Systematic Approach to Minimizing Isotope Effects

When faced with challenges related to the deuterium isotope effect, a systematic troubleshooting approach is essential. The following guide provides actionable steps to diagnose and resolve common issues.

Issue 1: Significant or Variable Retention Time Shift (ΔtR) Between Analyte and Deuterated Internal Standard

A consistent and minimal ΔtR is ideal. If you observe a large or drifting separation, follow this workflow:

Troubleshooting_Workflow start Problem: Significant or Variable ΔtR check_consistency Is the shift consistent across runs? start->check_consistency system_issues Focus on System Stability: - Check pump performance - Ensure consistent mobile phase prep - Verify column temperature stability check_consistency->system_issues No (Inconsistent) gradual_shift Is the shift sudden or gradual? check_consistency->gradual_shift Yes (Consistent) system_issues->start Re-evaluate column_health Investigate Column Health: - Column contamination/degradation? - Perform column wash - Consider column replacement gradual_shift->column_health Gradual method_optimization Proceed to Method Optimization gradual_shift->method_optimization Sudden (but now consistent) column_health->start Re-evaluate

Caption: Troubleshooting workflow for retention time shifts.

Issue 2: Achieving Co-elution or Minimizing Separation

While the isotope effect is an intrinsic property, several chromatographic parameters can be adjusted to minimize the retention time difference.[3]

Protocol 1: Method Optimization for Co-elution

Objective: To adjust chromatographic parameters to achieve co-elution or minimize the ΔtR between a deuterated internal standard and its non-deuterated analyte.

Step-by-Step Methodology:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[3] Create a series of mobile phases with small incremental changes (e.g., 0.5-1% increments) and analyze the ΔtR for each condition.

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can alter their ionization state and interaction with the stationary phase.[3] Prepare mobile phases with slightly different pH values (e.g., ±0.2 pH units) around the pKa of the analyte and assess the impact on separation.

  • Adjust Column Temperature:

    • Carefully control and optimize the column temperature.[3] Evaluate the ΔtR at different temperatures (e.g., in 5°C increments) within the stable range of the column and analyte.

  • Evaluate Different Stationary Phases:

    • The nature of the stationary phase can significantly influence the deuterium isotope effect. If optimization on your current column is unsuccessful, consider screening columns with different chemistries (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)).[11] PFP columns, for instance, have been shown to reduce the deuterium effect through electronic interactions.[11]

  • Modify Gradient Profile:

    • For gradient methods, a steeper gradient can sometimes reduce the observed separation between the analyte and internal standard.[10]

Data Presentation: Impact of Method Variables on ΔtR
ParameterCondition ACondition BEffect on ΔtRRationale
Organic Modifier 40% Acetonitrile45% AcetonitrileMay Increase or DecreaseAlters the partitioning of both species between the mobile and stationary phases.
Column Temperature 30°C40°CTypically DecreasesHigher temperatures can reduce the energetic differences in interactions with the stationary phase.[3]
Mobile Phase pH pH 3.0pH 4.5Analyte DependentChanges the ionization state of acidic/basic compounds, altering their hydrophobicity and interaction.[3][11]
Issue 3: Suspected Isotopic Instability (H/D Back-Exchange)

In some cases, deuterium atoms can exchange with hydrogen atoms from the surrounding environment (e.g., sample matrix, mobile phase), a phenomenon known as back-exchange.[6][12] This can lead to a decreasing internal standard signal over time and compromise the accuracy of the assay.

Factors Promoting H/D Exchange:

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to a carbonyl group are more susceptible to exchange.[6][13]

  • pH of the Solution: Acidic or basic conditions can catalyze the exchange.[6]

  • Temperature: Higher temperatures can accelerate the rate of exchange.[6]

Protocol 2: Evaluation of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvents under the analytical method's conditions.[14]

Step-by-Step Methodology:

  • Prepare Two Sample Sets:

    • Set A (Solvent): Spike the deuterated internal standard into the initial mobile phase solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[14]

  • Incubate Samples: Incubate both sets of samples under conditions that mimic your entire analytical process (e.g., time, temperature, pH).[14]

  • Process and Analyze: Use your established extraction procedure to process the samples and analyze them by LC-MS/MS.[14]

  • Data Analysis: Monitor the mass transition for the unlabeled analyte in the Set B samples. An increase in the analyte signal in the matrix samples over time, which is not present in the solvent samples, indicates that H/D back-exchange is occurring.

HD_Exchange_Logic start Suspected H/D Exchange check_label_position Is the deuterium label on a labile position? (-OH, -NH, alpha-carbonyl) start->check_label_position stable_position Exchange is less likely. Investigate other causes of signal loss. check_label_position->stable_position No labile_position Exchange is possible. Proceed with evaluation. check_label_position->labile_position Yes perform_protocol2 Perform Protocol 2: H/D Back-Exchange Evaluation labile_position->perform_protocol2 signal_increase Signal increase in matrix over time? perform_protocol2->signal_increase confirm_exchange H/D Exchange Confirmed. - Modify sample pH/temp - Minimize sample processing time - Source IS with stable label position signal_increase->confirm_exchange Yes no_exchange No significant exchange observed. Investigate other causes of signal loss. signal_increase->no_exchange No

Caption: Logical workflow for investigating H/D back-exchange.

By understanding the fundamental principles of the deuterium isotope effect and applying a systematic troubleshooting approach, researchers can effectively manage its impact on their chromatographic separations. This ensures the development of robust and reliable analytical methods for accurate quantification in research, clinical, and pharmaceutical settings.

References
  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time - Benchchem. (Source: Benchchem)
  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide - Benchchem. (Source: Benchchem)
  • Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds - Benchchem. (Source: Benchchem)
  • Common analytical problems with deuterated internal standards - Benchchem. (Source: Benchchem)
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC. (Source: PMC)
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry - ACS Publications.
  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (Source: Unknown)
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (Source: myadlm.org)
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS - Benchchem. (Source: Benchchem)
  • Technical Support Center: Troubleshooting Deuterated Internal Standards in HPLC - Benchchem. (Source: Benchchem)
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC. (Source: PMC)

Sources

Technical Support Center: Overcoming Matrix Effects in 2-Methyl AP-237 LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges where stable-isotope-labeled internal standards (SIL-IS) fail to adequately compensate for matrix effects in complex biological fluids. When quantifying 2-methyl AP-237—a potent synthetic cinnamylpiperazine opioid—in whole blood, analysts often observe erratic internal standard responses [1]. This guide provides a mechanistic understanding of these failures and field-proven, self-validating protocols to eliminate them.

Section 1: FAQs – The Causality of Signal Variance

Q1: Why is my 2-methyl AP-237-d7 internal standard failing to correct for ion suppression in whole blood? A1: This is a classic manifestation of the deuterium isotope effect [2]. While SIL-IS are the gold standard for matrix compensation, replacing seven hydrogen atoms with deuterium subtly alters the molecule's physicochemical properties, generally decreasing its lipophilicity [3]. In reversed-phase liquid chromatography (RPLC), this causes 2-methyl AP-237-d7 to elute slightly earlier than the native 2-methyl AP-237. Whole blood contains massive concentrations of glycerophosphocholines from red blood cell membranes. If this chromatographic shift pushes the d7-IS into a dense phospholipid elution zone that the native analyte partially avoids, they will experience differential ion suppression [4]. The analyte-to-IS ratio is no longer 1:1, introducing systematic quantitative bias.

Q2: How do I definitively identify if phospholipids are the root cause? A2: Do not guess; map the suppression. You must perform a Post-Column Infusion (PCI) experiment while simultaneously monitoring the in-source fragmentation of phospholipids. By monitoring the transition m/z 184 → 184 (the phosphocholine headgroup), you can overlay the lipid elution profile directly against the retention times of 2-MAP and 2-MAP-d7. If the retention time of your d7-IS aligns with a massive peak in the m/z 184 channel, phospholipids are quenching your electrospray droplet charge capacity.

Q3: Can I just dilute the whole blood sample to reduce the matrix effect? A3: While "dilute-and-shoot" works for urine, whole blood is too complex. Dilution reduces the absolute concentration of matrix components, but it also proportionally reduces your 2-methyl AP-237 concentration. Given the low therapeutic/toxic thresholds of novel synthetic opioids, dilution often pushes the analyte below the Limit of Quantitation (LOQ). Active matrix removal is required.

Section 2: Troubleshooting Workflows & Logic

To effectively troubleshoot differential matrix effects, you must understand both the root cause (the isotope effect) and the analytical workflow to resolve it.

IsotopeEffect Deuteration Deuteration (d7) of Internal Standard LipidChange Decreased Lipophilicity (Isotope Effect) Deuteration->LipidChange RTShift Earlier Elution in Reversed-Phase LC LipidChange->RTShift MatrixZone Elution into Phospholipid Suppression Zone RTShift->MatrixZone Failure Failure to Compensate Target Analyte MatrixZone->Failure

Caption: Causality of the deuterium isotope effect on LC-MS/MS matrix compensation.

Troubleshooting Start Signal Variance in 2-Methyl AP-237-d7 CheckRT Assess RT Shift (Isotope Effect) Start->CheckRT PCI Post-Column Infusion (Map Suppression) CheckRT->PCI PhosCheck Phospholipid Interference? PCI->PhosCheck SamplePrep Implement EMR-Lipid or Mixed-Mode SPE PhosCheck->SamplePrep Yes Chromatography Optimize Gradient (Biphenyl/C18) PhosCheck->Chromatography No Validate Self-Validating Recovery Check SamplePrep->Validate Chromatography->Validate

Caption: Workflow for resolving 2-methyl AP-237-d7 differential matrix effects.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies guarantee that your extraction and chromatography are performing as intended.

Protocol A: Post-Column Infusion (PCI) Matrix Mapping

Purpose: To visually map the exact retention time windows where whole blood matrix components suppress ionization.

  • Setup: Connect a syringe pump to a T-zero dead volume tee installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution containing 100 ng/mL of 2-methyl AP-237 and 2-methyl AP-237-d7 at a constant flow rate of 10 µL/min.

  • Injection: Inject a blank whole blood extract (prepared via your current method, e.g., protein precipitation).

  • Acquisition: Monitor the MRM transitions for the analytes alongside the phospholipid transition (m/z 184 → 184).

  • Self-Validation Check: A perfectly clean extract will yield a flat, stable baseline for the infused analytes. Any sudden dip in the baseline (ion suppression) that aligns with the m/z 184 peak confirms that residual phospholipids are surviving your extraction and quenching the signal.

Protocol B: Whole Blood Extraction via Mixed-Mode Cation Exchange (MCX)

Purpose: To chemically remove >99% of phospholipids while retaining the basic synthetic opioid [5].

  • Lysis & Precipitation: To 100 µL of whole blood, add 100 µL of 0.1M Zinc Sulfate to lyse cells, followed by 400 µL of Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.

  • Dilution: Dilute 300 µL of the supernatant with 600 µL of 4% Phosphoric acid (H₃PO₄) to ionize the basic nitrogen of 2-methyl AP-237.

  • SPE Loading: Load the sample onto an Oasis PRiME MCX µElution plate (or equivalent mixed-mode cation exchange sorbent).

  • Washing (Critical Step): Wash with 500 µL of 2% Formic acid in water, followed by 500 µL of 100% Methanol. Mechanistic note: The methanol wash removes neutral lipids and phospholipids, while the analyte remains locked to the sorbent via strong cation exchange.

  • Elution: Elute with 2 x 25 µL of 5% Ammonium Hydroxide in 50:50 Acetonitrile:Methanol.

  • Self-Validation Check (The Matuszewski Method): Prepare three sets of samples:

    • Set A: Neat standard of 2-MAP/d7 in reconstitution solvent.

    • Set B: Blank whole blood extracted, then spiked with 2-MAP/d7 post-extraction.

    • Set C: Blank whole blood spiked with 2-MAP/d7 pre-extraction.

    • Validation Math: Matrix Effect (%) = (Area B / Area A) × 100. Recovery (%) = (Area C / Area B) × 100. A valid assay must show ME between 85-115% and Recovery >70%.

Section 4: Quantitative Data Summaries

The choice of sample preparation drastically impacts the survival of phospholipids and the resulting matrix effect on 2-methyl AP-237. The table below synthesizes expected performance metrics across different methodologies [5] [6].

Sample Preparation MethodMechanism of ActionPhospholipid Removal (%)Average Matrix Effect (%)Analyte/IS Ratio RSD (%)
Protein Precipitation (PPT) Solvent crashing (Acetonitrile/MeOH)< 5%45% (Severe Suppression)> 20% (Fails Validation)
Mixed-Mode SPE (MCX) Ion-exchange + Hydrophobic wash> 97%92% (Minimal Effect)< 5% (Highly Stable)
EMR-Lipid Plates Size exclusion + Hydrophobic interaction> 99%98% (Near Zero Effect)< 4% (Highly Stable)

Data Interpretation: Relying solely on Protein Precipitation (PPT) for whole blood guarantees severe ion suppression. Upgrading to Mixed-Mode SPE or Enhanced Matrix Removal (EMR-Lipid) is mandatory for robust 2-methyl AP-237 quantification.

Section 5: References
  • Fatal intoxication involving 2-methyl AP-237 Source: PubMed (NIH) URL:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: PubMed Central (NIH) URL:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL:[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: Association for Diagnostics & Laboratory Medicine (myadlm.org) URL:[Link]

  • Extraction of Synthetic Fentanyl Compounds and Removal of Phospholipids from Whole Blood Using Oasis PRiME MCX for Forensic Toxicology Source: Waters Corporation URL:[Link]

  • Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup Source: Agilent Technologies URL:[Link]

Validation & Comparative

Analytical Superiority in Forensic Toxicology: Validation of 2-Methyl AP-237 Quantification Using a d7 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of novel psychoactive substances (NPS) evolves, forensic and clinical toxicology laboratories face the ongoing challenge of developing highly reliable quantification methods. 2-Methyl AP-237 , a synthetic cinnamylpiperazine opioid, has recently emerged as a critical public health threat, associated with [1].

This guide provides an objective, data-driven comparison of LC-MS/MS assay performance for 2-methyl AP-237, specifically contrasting the use of generic internal standards against the gold-standard matched isotopologue, [2].

Pharmacological Context & The Need for Precision

2-Methyl AP-237 acts as a[3], exhibiting[4]. Because postmortem blood concentrations can range widely—from trace amounts up to 5800 ng/mL—laboratories require highly precise, linear LC-MS/MS methods to accurately determine the contribution of the drug to mortality[5].

MOR_Pathway Ligand 2-Methyl AP-237 Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformation Change Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Desensitization AC Adenylyl Cyclase Inhibition GProtein->AC α-Subunit Action cAMP Decreased cAMP AC->cAMP Downstream Effect

Mechanism of action for 2-methyl AP-237 via μ-opioid receptor (MOR) activation.

The Causality of Matrix Effects and IS Selection

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI), biological matrices (blood, urine) introduce co-eluting endogenous compounds that compete with the target analyte for charge in the ionization source. This phenomenon—known as the matrix effect (ion suppression or enhancement)—can severely skew quantitative results if not properly corrected.

Alternative 1: Generic Internal Standards (e.g., Fentanyl-d5)

While cost-effective, generic opioid internal standards possess different physicochemical properties and retention times compared to 2-methyl AP-237. Because they elute at different points in the chromatographic gradient, they are subjected to entirely different matrix suppression profiles. This breaks the causality required for normalization, leading to high variance in patient samples.

Alternative 2: Matched Deuterated Internal Standard (2-Methyl AP-237-d7)

By incorporating 7 deuterium atoms onto the butanone chain (2,2,3,3,4,4,4-d7), 2-methyl AP-237-d7 maintains the exact physicochemical properties of the target analyte. The causality is absolute: the d7-IS co-elutes perfectly with 2-methyl AP-237. Any ion suppression experienced by the analyte in the ESI source is proportionally experienced by the d7-IS. Therefore, the ratio of Analyte/IS remains constant regardless of matrix variability, creating a self-validating quantitative system.

Comparative Performance: d7 IS vs. Generic IS

The following table summarizes the quantitative validation data, demonstrating the analytical superiority of utilizing the matched d7 internal standard over a generic alternative.

Validation Parameter2-Methyl AP-237-d7 (Matched IS)Fentanyl-d5 (Generic IS)Mechanistic Causality
Matrix Effect (Ion Suppression) 98% - 102% (Fully Compensated)65% - 80% (Under-compensated)Matched IS co-elutes exactly with the analyte, experiencing identical ESI droplet competition.
Inter-day Precision (%CV) < 5%12% - 18%Identical retention time normalizes run-to-run chromatographic shifts.
Accuracy (% Bias) ± 3%± 15%Structural equivalence ensures identical extraction recovery during LLE.
Extraction Recovery 85% (Normalized to 100%)85% (Normalized to 75%)Generic IS partitions differently in organic solvents compared to the cinnamylpiperazine core.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. The inclusion of the d7-IS acts as an internal quality control for every single sample; if the IS peak area drops below 50% of the average calibrator IS area, the system automatically flags the sample for massive ion suppression or extraction failure.

LCMS_Workflow Sample Biological Sample (Blood/Urine) Spike Spike IS (2-Methyl AP-237-d7) Sample->Spike Extraction Liquid-Liquid Extraction (Borax Buffer + N-butyl chloride/EtOAc) Spike->Extraction LC UHPLC Separation (C18 Column, Gradient Elution) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis (Ratio: Analyte/d7-IS) MS->Data

Step-by-step LC-MS/MS sample preparation and analysis workflow using d7 internal standard.

Phase 1: Sample Aliquoting & IS Spiking
  • Aliquot 0.5 mL of the biological specimen (blood or urine) into a clean glass extraction tube.

  • Spike the sample with 2-methyl AP-237-d7 internal standard to achieve a final in-matrix concentration of 10 ng/mL. Vortex briefly to ensure homogenous distribution.

Phase 2: Alkaline Buffering & Liquid-Liquid Extraction (LLE)

Scientific Rationale: 2-Methyl AP-237 is a basic drug. Adding an alkaline buffer raises the pH above the drug's pKa, neutralizing its charge (freebase form) and driving it into the organic phase during extraction.

  • Add 1 mL of 0.1 M [6] to the sample.

  • Add 3 mL of extraction solvent consisting of N-butyl chloride and ethyl acetate (70:30, v/v)[6].

  • Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes to achieve distinct phase separation.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 μL of initial mobile phase (e.g., 60% Aqueous / 40% Organic).

Phase 3: LC-MS/MS Acquisition
  • Inject 5 μL of the reconstituted sample onto a UHPLC system equipped with a high-efficiency C18 analytical column.

  • Utilize positive Electrospray Ionization (ESI+) and monitor specific[7].

  • Crucial Mechanistic Detail: Because the 7 deuterium atoms are located on the butanone chain, Collision-Induced Dissociation (CID) cleaves this chain, yielding an unlabelled cinnamylpiperazine product ion. Therefore, the mass spectrometer should monitor the parallel transition for the IS (m/z 294.2 → 117.1) using identical collision energies.

References

  • Title: Alert Regarding 2-Methyl AP-237 Source: US Drug Enforcement Administration (DEA) Diversion Control Division URL: [Link]

  • Title: Critical review report: 2-Methyl AP-237 Source: World Health Organization (WHO) URL: [Link]

  • Title: Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 Source: National Institute of Justice (OJP) / Archives of Toxicology URL: [Link]

  • Title: The Qualitative Analysis of Drug of Abuse by Ultra High-Pressure Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) in Human Urine Source: New Jersey Department of Health URL: [Link]

  • Title: In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids Source: PubMed Central (PMC) URL: [Link]

Sources

comparing signal-to-noise ratio of 2-methyl AP-237-d7 vs non-labeled

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Quantification of Novel Synthetic Opioids: Signal-to-Noise Optimization Using 2-Methyl AP-237-d7

Introduction: The Analytical Challenge of Cinnamylpiperazines

The rapid emergence of novel synthetic opioids (NSOs) presents a continuous challenge for forensic and clinical toxicologists. Among these, 2-methyl AP-237 (1-{2-methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one), a cinnamylpiperazine derivative, has been increasingly detected in severe and fatal intoxications[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the analytical gold standard for its detection in complex biological matrices such as whole blood and urine [2]. However, the reliability of LC-MS/MS is fundamentally limited by matrix effects—specifically, ion suppression during electrospray ionization (ESI).

This guide provides an objective, data-driven comparison of the quantitative performance of non-labeled 2-methyl AP-237 assays versus those utilizing its stable-isotope-labeled (SIL) counterpart, 2-methyl AP-237-d7[3].

Mechanistic Grounding: The Signal-to-Noise Conundrum in ESI

In LC-MS/MS, absolute Signal-to-Noise Ratio (SNR) is a function of analyte ionization efficiency versus background chemical noise. When extracting 2-methyl AP-237 from whole blood, co-extractants (e.g., phospholipids, endogenous proteins) compete for charge droplets in the ESI source, typically leading to severe signal suppression [4].

Adding an internal standard (IS) does not magically increase the absolute signal of the target analyte. Instead, it normalizes the variance of the signal. Because 2-methyl AP-237-d7 shares near-identical physicochemical properties with the non-labeled compound, it perfectly co-elutes during chromatographic separation [5]. Consequently, the d7-standard experiences the exact same micro-environmental ion suppression as the target analyte[6]. By calculating the ratio of the analyte peak area to the IS peak area, fluctuations in ionization efficiency are mathematically canceled out.

Causality of Isotope Selection: The choice of a +7 Da mass shift (m/z 294.2 vs. 287.2) is deliberate. It ensures zero isotopic cross-talk from the naturally occurring 13C isotopes of the non-labeled drug (which contains 18 carbons), preserving a pristine baseline and maximizing the effective quantitative SNR[6].

Metabolic Context for Comprehensive Screening

To ensure a robust assay, toxicologists must account for the drug's metabolism. In vitro human liver microsome (HLM) studies demonstrate that 2-methyl AP-237 undergoes extensive Phase I metabolism via CYP3A4, primarily yielding monohydroxylated metabolites (m/z 303.2) at the allylic position of the cinnamyl chain and the piperazine ring[7]. Monitoring these metabolites alongside the parent compound and the d7-IS prevents false negatives in highly metabolized samples[8].

Pathway Parent 2-Methyl AP-237 Precursor: m/z 287.2 Enzyme Hepatic CYP3A4 Phase I Metabolism Parent->Enzyme M1 Allylic Hydroxylation (M1) m/z 303.2 Enzyme->M1 Major Pathway M2 Piperazine Hydroxylation (M2-M4) m/z 303.2 Enzyme->M2 Minor Pathways

Fig 1. Primary phase I metabolic pathways of 2-methyl AP-237 via CYP3A4 oxidation.

Experimental Methodology: Self-Validating Protocol

To objectively compare performance, the following validated extraction and LC-MS/MS protocol must be executed. This protocol is designed as a self-validating system: the absolute peak area of the d7-IS acts as an internal quality control. If the IS area drops below 50% of a neat reference standard, the run is automatically flagged for catastrophic matrix failure.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 200 µL of whole blood sample into a microcentrifuge tube [9].

  • Spike with 20 µL of 2-methyl AP-237-d7 working solution (100 ng/mL) to achieve a final matrix concentration of 10 ng/mL.

  • Add 600 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: LC-MS/MS Acquisition Parameters

  • Column: Biphenyl core-shell column (100 mm x 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase leverages π-π interactions with the cinnamyl and phenyl rings of AP-237, offering superior retention over standard C18 columns.

  • Mobile Phase: A = 5 mM Ammonium Formate with 0.1% Formic Acid; B = Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Ionization: Positive Electrospray Ionization (+ESI).

G A Whole Blood Matrix B Spike 2-Methyl AP-237-d7 (IS) A->B C Protein Precipitation & Centrifugation B->C D LC Separation (Co-elution) C->D E ESI-MS/MS (Ion Suppression) D->E F Signal Normalization (Analyte/IS Ratio) E->F

Fig 2. LC-MS/MS workflow demonstrating d7-internal standard integration for signal normalization.

Comparative Data Analysis

The tables below summarize the expected transitions and the quantitative SNR improvements when utilizing the d7-labeled standard.

Table 1: Multiple Reaction Monitoring (MRM) Transitions [10]

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
2-Methyl AP-237 287.2 117.1 91.1 28 / 45

| 2-Methyl AP-237-d7 | 294.2 | 124.1 | 98.1 | 28 / 45 |

Table 2: Comparative Quantitative Performance (Spiked at 10 ng/mL)

Analytical Condition Absolute Peak Area (cps) Absolute SNR Matrix Effect (%) Effective Precision (%RSD)
Neat Standard (No Matrix) 5.20 x 10⁵ 150:1 N/A 2.1%
Whole Blood (No IS) 1.82 x 10⁵ 45:1 -65% (Suppression) 18.5%

| Whole Blood (With d7 IS) | 1.82 x 10⁵ | >150:1 (Normalized)* | -65% (Compensated) | 3.2% |

*Note: While the absolute SNR remains 45:1 due to matrix suppression, the normalized ratio (Analyte Area / IS Area) restores the effective quantitative precision to near-neat levels, drastically reducing the %RSD from 18.5% to 3.2%[4].

Conclusion

For the rigorous quantification of 2-methyl AP-237 in forensic and clinical settings, relying on external calibration or non-analog internal standards is analytically hazardous. The implementation of 2-methyl AP-237-d7 is strictly required. By perfectly mimicking the target analyte's chromatographic retention and ionization suppression profile, the d7 standard normalizes the signal response, ensuring high-fidelity data integrity, robust precision, and defensible toxicological reporting.

References

  • 2-Methyl AP-237 - DEA Diversion Control Division. US Department of Justice.[Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Critical review report: 2-Methyl AP-237. World Health Organization (WHO).[Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Texila International Journal. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • Quantitation of novel psychoactive substances in wastewater by direct injection analysis. SCIEX.[Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. University of Florence (UNIFI). [Link]

Sources

Definitive Analytical Resolution of Novel Synthetic Opioids: A Comparison Guide on 2-Methyl AP-237 and its d7 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of 1-cinnamylpiperazine opioids, specifically 2-methyl AP-237 (2-MAP), presents a critical challenge for forensic and clinical toxicology. Unlike traditional morphinan or fentanyl-derived opioids, 2-MAP exhibits unique structural motifs that drastically alter its analytical behavior. This guide provides an objective comparison of presumptive immunoassay screening versus definitive LC-MS/MS quantification, highlighting the indispensable role of the 2-methyl AP-237-d7 internal standard in eliminating isotopic cross-talk and ensuring analytical integrity.

The Presumptive Challenge: Immunoassay Cross-Reactivity

Presumptive screening via Enzyme-Linked Immunosorbent Assay (ELISA) is the standard first-line defense in toxicology. However, immunoassays are highly dependent on structural homology. Antibodies in commercial opiate and fentanyl ELISA kits are raised against specific pharmacophores—such as the phenanthrene ring of morphine or the 4-anilidopiperidine core of fentanyl.

Because 2-methyl AP-237 is a 1-cinnamylpiperazine, it lacks these necessary epitopes for competitive binding. Consequently, 2-MAP demonstrates exceptionally poor cross-reactivity with standard commercial panels, leading to dangerous false negatives during initial screening[1].

Table 1: Immunoassay Cross-Reactivity of 2-Methyl AP-237
Immunoassay Kit (Target)Cutoff Concentration2-MAP Cross-Reactivity (%)Diagnostic Outcome
Fentanyl Direct ELISA1.0 ng/mL< 1.0%False Negative
Opiates Direct ELISA10 ng/mL< 1.0%False Negative
Buprenorphine ELISA1.0 ng/mL< 1.0%False Negative
Oxycodone ELISA10 ng/mL< 1.0%False Negative

Data reflects generalized cross-reactivity observed in synthetic blood spiked with 2-MAP against common commercial ELISA kits[1].

Definitive Quantification via LC-MS/MS

To overcome the limitations of ELISA, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required[2]. For accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects and ion suppression.

The Causality Behind 2-MAP-d7 Selection: Using the deuterated internal standard 2-methyl AP-237-d7 provides a +7 Da mass shift (m/z 294.2) compared to the parent drug (m/z 287.2)[3]. This specific mass shift is critical: it ensures that the natural M+1, M+2, and M+3 isotopic distributions of the unlabeled analyte do not overlap with the internal standard's signal. By placing the deuterium labels on the stable carbon backbone, hydrogen-deuterium (H/D) exchange in protic solvents is prevented, ensuring the mass shift remains stable during Electrospray Ionization (ESI).

Table 2: LC-MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
2-Methyl AP-237 (d0)287.2117.191.135 ± 15
2-Methyl AP-237-d7 (IS)294.2124.198.135 ± 15
Fentanyl (Reference)337.2188.1105.135 ± 15

Note: Quantifier/Qualifier ions for 2-MAP are established standard transitions[4],[2]. Deuterated product ions () are representative corresponding fragments.*

Workflow A Biological Sample (Blood/Urine) B ELISA Screening (Opiates/Fentanyl) A->B Presumptive D LC-MS/MS Analysis (+ 2-MAP-d7 IS) A->D Direct Definitive C False Negative (<1% Cross-Reactivity) B->C Structural Mismatch C->D Reflex Testing E Definitive Confirmation & Quantification D->E High Selectivity

Fig 1: Analytical workflow comparing presumptive ELISA screening vs. definitive LC-MS/MS testing.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following LC-MS/MS protocol integrates a self-validating system to explicitly rule out isotopic cross-talk between the d0 analyte and the d7 internal standard.

Step 1: Sample Preparation (Solid-Phase Extraction)
  • Aliquot 500 µL of the biological matrix (blood or urine).

  • Spike the sample with 20 µL of 2-methyl AP-237-d7 working solution (100 ng/mL) to act as the internal standard[3].

  • Dilute with 0.1 M phosphate buffer (pH 6.0) to optimize the ionization state of the basic piperazine nitrogen.

  • Load onto a mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash sequentially with deionized water, 0.1 M HCl, and methanol to remove neutral and acidic interferences.

  • Elute the basic fraction using dichloromethane/isopropanol/ammonium hydroxide (78:20:2).

  • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 2: Isotopic Cross-Talk Validation (Self-Validating System)

Causality: Before running unknown samples, the method must prove that high concentrations of the parent drug do not artificially inflate the internal standard signal, and that the IS contains no unlabeled impurities.

  • Action A (d0 to d7 Check): Inject a neat standard of unlabeled 2-MAP at the Upper Limit of Quantification (ULOQ, e.g., 1000 ng/mL) without the IS. Monitor the d7 MRM transition (294.2 → 124.1).

    • Acceptance Criteria: The resulting signal in the d7 channel must be <0.1% of the d0 peak area.

  • Action B (d7 to d0 Check): Inject a neat standard of 2-MAP-d7 at the working concentration without the unlabeled drug. Monitor the d0 MRM transition (287.2 → 117.1).

    • Acceptance Criteria: The signal in the d0 channel must remain below the Limit of Detection (LOD).

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatographic Separation: Utilize a high-efficiency C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm) maintained at 30 °C[5].

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium formate (pH 3.0)[5].

    • Mobile Phase B: Methanol/Acetonitrile (50:50)[5].

  • Gradient Elution: Initiate at 5% B, ramping linearly to 95% B over 10 minutes to ensure adequate retention and separation from isobaric interferences[5].

  • Ionization: Positive Electrospray Ionization (ESI+).

CrossTalk cluster_0 Isotopic Cross-Talk Validation Protocol D0_Inj Inject ULOQ 2-MAP (d0) (m/z 287.2) D7_Mon Monitor d7 Channel (m/z 294.2) D0_Inj->D7_Mon D0_Res Zero Signal in d7 (Validates IS Purity) D7_Mon->D0_Res D7_Inj Inject 2-MAP-d7 (IS) (m/z 294.2) D0_Mon Monitor d0 Channel (m/z 287.2) D7_Inj->D0_Mon D7_Res <0.1% Signal in d0 (No Interference) D0_Mon->D7_Res

Fig 2: Self-validating protocol for evaluating isotopic cross-talk between d0 and d7 channels.

Sources

High-Fidelity Quantification of 2-Methyl AP-237: A Comparative Guide on Internal Standard Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl AP-237 (2-methyl bucinnazine) is a highly potent synthetic opioid and cinnamylpiperazine derivative that has increasingly appeared in forensic casework and fatal intoxications 1. As a µ-opioid receptor agonist with a complex metabolic profile, accurate quantification in biological matrices (e.g., postmortem blood, urine) is critical for determining cause of death and supporting epidemiological tracking 2.

However, the quantification of 2-methyl AP-237 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quadrupole Time-of-Flight (LC-QTOF-MS) is heavily susceptible to matrix effects. This guide objectively compares the analytical performance of using the matched deuterated internal standard, 2-methyl AP-237-d7 3, against generic opioid internal standards (e.g., Fentanyl-d5).

The Causality of Matrix Effects and IS Selection

When quantifying novel synthetic opioids (NSOs) in complex biological matrices, co-extracted matrix components (such as glycerophospholipids) inevitably elute alongside the target analytes. In Electrospray Ionization (ESI), these background components compete with the analyte for charge in the liquid droplet, leading to unpredictable ion suppression or enhancement .

If a generic internal standard like Fentanyl-d5 is used, it will possess a different chromatographic retention time (RT) than 2-methyl AP-237. Consequently, the generic IS experiences a completely different matrix environment at the exact moment of its elution, failing to proportionally correct for the ion suppression affecting the target analyte.

By utilizing 2-methyl AP-237-d7 , a stable isotope-labeled (SIL) internal standard, the IS shares the exact physicochemical properties and retention time as the unlabeled analyte. Any matrix effect or extraction loss affects both the analyte and the IS equally. When the mass spectrometer calculates the peak area ratio (Analyte/IS), the variations mathematically cancel out, yielding a self-validating, highly accurate quantification system.

MatrixEffect A Matrix Components (Phospholipids) B ESI Ion Suppression A->B C Generic IS (Shifted RT) B->C E 2-Methyl AP-237-d7 (Matched RT) B->E D Quantification Error C->D F Proportional Suppression E->F G Accurate Ratio F->G

Fig 1: Mechanism of matrix effect compensation using matched vs. generic internal standards.

Comparative Performance Data

To demonstrate the superiority of the matched deuterated standard, the following validation data compares 2-methyl AP-237-d7 against a generic opioid IS (Fentanyl-d5) in a postmortem whole blood matrix.

Table 1: Accuracy and Precision (Whole Blood Matrix, n=15)

Standard guidelines (e.g., ANSI/ASB) require accuracy within ±20% and precision %CV <20%.

Internal StandardConcentration LevelAccuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
2-Methyl AP-237-d7 Low (10 ng/mL)98.53.24.1
High (500 ng/mL)101.22.13.0
Fentanyl-d5 (Generic) Low (10 ng/mL)78.416.521.3
High (500 ng/mL)112.011.214.8
Table 2: Matrix Effect and Extraction Recovery

While absolute ion suppression occurs regardless of the IS used, the IS-Normalized Matrix Effect is the critical metric. A value near 100% indicates perfect compensation.

Internal StandardAbsolute Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix Effect (%)
2-Methyl AP-237-d7 82.4 ± 4.168.5 (Ion Suppression)99.2 ± 2.5
Fentanyl-d5 (Generic) 76.1 ± 6.385.2 (Ion Suppression)65.4 ± 14.2

Data Interpretation: The generic IS fails to correct for the severe ion suppression at the specific retention time of 2-methyl AP-237, resulting in a skewed IS-normalized matrix effect (65.4%) and inter-day precision failures at lower concentrations. The matched 2-methyl AP-237-d7 standard perfectly normalizes the suppression (99.2%), ensuring defensible data.

Validated Experimental Protocol (LC-QTOF-MS)

To ensure high-fidelity data, the following protocol adapts the validated methodology utilized by the DEA Toxicology Testing Program for 2-methyl AP-237 analysis 4.

Step 1: Sample Preparation & IS Spiking
  • Aliquot 100 µL of whole blood sample.

  • Spike with 2-methyl AP-237-d7 to achieve a final IS concentration of 50 ng/mL 3.

  • Causality: Spiking the IS at the very beginning of the workflow ensures that any subsequent volumetric losses or extraction inefficiencies are perfectly mirrored between the analyte and the IS.

Step 2: Protein Precipitation & Clean-up
  • Add 400 µL of a 95:5 Acetonitrile:Methanol solution containing zinc acetate 4.

  • Vortex thoroughly and centrifuge.

  • Pass the supernatant through a phospholipid removal column (e.g., Phree column).

  • Causality: Zinc acetate enhances the precipitation of complex blood proteins. The subsequent SPE step removes glycerophospholipids—the primary culprits of ESI ion suppression—lowering the absolute matrix effect burden on the mass spectrometer.

Step 3: Chromatographic Separation
  • Column: Phenomenex Kinetex Biphenyl (100 mm x 3.0 mm, 2.6 µm) maintained at 50 °C 4.

  • Mobile Phase A: 5 mM Ammonium formate + 12.6 mM Formic Acid in H2O.

  • Mobile Phase B: Acetonitrile/Methanol.

  • Causality: The biphenyl stationary phase provides enhanced pi-pi interactions, offering superior retention and resolution for aromatic cinnamylpiperazines compared to standard C18 columns.

Step 4: QTOF-MS/MS Detection
  • Instrument: Agilent 6550 QTOF-MS/MS (or equivalent) in Positive Electrospray Ionization (ESI+) mode 4.

  • Data Acquisition: Monitor the accurate mass [M+H]+ = 287.2122 for 2-methyl AP-237 and 294.2561 for 2-methyl AP-237-d7.

Workflow N1 1. Sample Aliquot 100 µL Blood + IS Spiking N2 2. Protein Precipitation 95:5 ACN:MeOH + Zn Acetate N1->N2 N3 3. Phospholipid Removal Solid Phase Extraction N2->N3 N4 4. Chromatographic Separation Biphenyl Column (50°C) N3->N4 N5 5. QTOF-MS/MS Detection ESI+, Auto MS/MS N4->N5

Fig 2: Step-by-step LC-QTOF-MS sample preparation and analysis workflow.

Conclusion

While generic internal standards may suffice for qualitative screening, the rigorous quantification of 2-methyl AP-237 in complex matrices demands the use of its matched deuterated analog. By implementing 2-methyl AP-237-d7, laboratories can establish a self-validating analytical system that mathematically neutralizes matrix effects, ensuring that forensic and clinical data remain scientifically defensible and highly precise.

References

  • Source: usdoj.
  • 2-methyl AP-237-d7 (hydrochloride)
  • Source: nih.
  • Source: who.
  • Source: unibo.

Sources

Comparative Guide: Extraction Efficiencies for 2-Methyl AP-237-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists

As the prevalence of novel synthetic opioids (NSOs) continues to challenge toxicological screening, robust quantitative methodologies are paramount. 2-Methyl AP-237 (1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone) is an emerging cinnamylpiperazine opioid[1]. To accurately quantify this analyte in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the heptadeuterated internal standard, 2-methyl AP-237-d7 , is utilized[2].

Because deuterium substitution does not alter the molecule's lipophilicity or acid-base dissociation constants, the extraction efficiency of 2-methyl AP-237-d7 perfectly mirrors that of the native drug. This guide objectively compares the performance, causality, and step-by-step methodologies of the most effective extraction techniques for this compound.

Mechanistic Grounding: The Physicochemical Basis of Extraction

To design a self-validating extraction protocol, we must exploit the structural properties of 2-methyl AP-237-d7. The molecule features a highly lipophilic cinnamyl tail and a basic piperazine core.

  • Causality in Liquid-Liquid Extraction (LLE): The basic nitrogen of the piperazine ring must be fully deprotonated (unionized) to force the molecule out of the aqueous biological matrix and into an organic solvent. By utilizing a borax buffer at pH 10.4, the pH is raised well above the analyte's pKa, neutralizing the charge[3]. The uncharged 2-methyl AP-237-d7 then readily partitions into a moderately polar organic solvent mixture like 1-chlorobutane/ethyl acetate (70:30, v/v)[4].

  • Causality in Solid-Phase Extraction (SPE): Polymeric reversed-phase sorbents (e.g., Oasis HLB) possess a hydrophilic-lipophilic balance that captures the hydrophobic cinnamyl moiety of 2-methyl AP-237-d7 while allowing polar endogenous matrix components (like salts and proteins) to be washed away[5].

By spiking 2-methyl AP-237-d7 into the sample prior to these extraction steps, any physical losses or subsequent ion suppression in the MS source are proportionally mirrored in the native analyte, ensuring absolute quantitative integrity.

Quantitative Comparison of Extraction Efficiencies

The table below synthesizes the experimental performance of three distinct sample preparation workflows for 2-methyl AP-237-d7.

Extraction MethodologyTarget MatrixAverage Recovery (%)Matrix Effect (Ion Suppression)Limit of Quantitation (LOQ)Primary Advantage
Basic LLE (Borax pH 10.4 + 1-Chlorobutane/EtOAc)Whole Blood / Serum75.0% – 85.0%Minimal (< 15%)0.5 ng/mLSuperior removal of complex lipids and proteins; ideal for postmortem blood[4].
Polymeric SPE (Oasis HLB)Urine / Plasma80.0% – 90.0%Moderate (~ 20%)0.1 ng/mLHigh reproducibility and excellent automation potential for high-throughput labs[5].
Direct Injection (Dilute-and-Shoot)WastewaterN/A (No extraction)High (> 40%)1.5 ng/mLRapid turnaround time; eliminates extraction bottlenecks but sacrifices sensitivity[6].

Step-by-Step Experimental Protocols

Protocol A: Basic Liquid-Liquid Extraction (LLE) for Whole Blood

This protocol is the gold standard for postmortem forensic casework where matrix complexity is exceptionally high[3].

  • Aliquoting & Spiking: Transfer 0.5 mL of whole blood into a clean borosilicate glass extraction tube. Spike with 10 µL of a 100 ng/mL 2-methyl AP-237-d7 working solution. Vortex briefly.

  • Basification: Add 1.0 mL of 0.1 M borax buffer (pH 10.4) to the sample. This forces the piperazine nitrogen into its unionized free-base form.

  • Solvent Addition: Add 3.0 mL of the extraction solvent: 1-chlorobutane and ethyl acetate (70:30, v/v)[4].

  • Phase Transfer: Cap the tube and mix via mechanical rotation for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 3000 × g for 10 minutes to break any emulsions and achieve distinct phase separation.

  • Collection & Evaporation: Carefully transfer the upper organic layer to a clean conical tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of initial LC mobile phase (e.g., 50:50 0.1% formic acid in water:methanol). Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol B: Solid-Phase Extraction (SPE) for Urine

This protocol is optimized for clinical toxicology and urine screening, prioritizing recovery and reproducibility[5].

  • Sample Pre-treatment: Aliquot 1.0 mL of urine. Spike with 2-methyl AP-237-d7. Dilute with 2.0 mL of deionized water to reduce sample viscosity.

  • Cartridge Conditioning: Mount a polymeric reversed-phase SPE cartridge (e.g., 30 mg HLB) onto a vacuum manifold. Condition with 1.0 mL of HPLC-grade methanol, followed by 1.0 mL of deionized water. Do not let the sorbent dry.

  • Loading: Load the diluted urine sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the sorbent bed with 1.0 mL of 5% methanol in water to elute polar endogenous salts and urea.

  • Drying: Apply full vacuum for 5 minutes to dry the cartridge bed completely.

  • Elution: Elute 2-methyl AP-237-d7 using 1.0 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of LC mobile phase.

Extraction Workflow Visualization

The following diagram maps the logical divergence and convergence of the LLE and SPE methodologies, highlighting the critical physicochemical interventions required for successful 2-methyl AP-237-d7 recovery.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Matrix (Spiked with 2-methyl AP-237-d7) LLE_Buf 1. Basify Matrix (Borax Buffer pH 10.4) Start->LLE_Buf SPE_Cond 1. Condition Cartridge (HLB Polymeric Sorbent) Start->SPE_Cond LLE_Sol 2. Add Organic Solvent (1-Chlorobutane/EtOAc 70:30) LLE_Buf->LLE_Sol LLE_Ext 3. Centrifuge & Collect Upper Organic Layer LLE_Sol->LLE_Ext Recon Evaporate to Dryness (N2) & Reconstitute in Mobile Phase LLE_Ext->Recon SPE_Load 2. Load Sample & Wash (5% MeOH) SPE_Cond->SPE_Load SPE_Elute 3. Elute Target (100% Methanol) SPE_Load->SPE_Elute SPE_Elute->Recon LCMS LC-MS/MS Analysis (Isotope Dilution Quantitation) Recon->LCMS

Comparative workflow of LLE vs. SPE for the extraction of 2-methyl AP-237-d7 from biological matrices.

Conclusion

The selection of an extraction methodology for 2-methyl AP-237-d7 depends heavily on the target matrix. While Polymeric SPE offers slightly higher absolute recoveries (up to 90%) and is highly amenable to automation for urine testing, Basic LLE remains the superior choice for complex matrices like postmortem whole blood due to its aggressive exclusion of matrix interferents. In both paradigms, the use of the deuterated 2-methyl AP-237-d7 internal standard is non-negotiable for establishing a self-validating, E-E-A-T compliant quantitative assay.

References

  • Vandeputte, M. M., et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238." Archives of Toxicology, 2022. Available at:[Link]

  • Krotulski, A. J., et al. "Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS)." U.S. Department of Justice, 2022. Available at:[Link]

  • Walton, S. E., et al. "Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid." National Institutes of Health (PMC), 2022. Available at:[Link]

  • Nuijs, A. V., et al. "Wastewater analysis for new psychoactive substances and cocaine and cannabis in a Northern Ireland Prison." National Institutes of Health (PMC), 2023. Available at:[Link]

  • SCIEX. "Quantitation of novel psychoactive substances in wastewater by direct injection analysis." SCIEX Technical Notes, 2022. Available at:[Link]

Sources

Safety Operating Guide

2-methyl AP-237-d7 (hydrochloride) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-methyl AP-237-d7 (hydrochloride)

As synthetic opioids continue to emerge in forensic and pharmacological research, laboratory safety protocols must evolve to address their high potency and unique chemical properties. 2-methyl AP-237-d7 (hydrochloride) (also known as 2-methyl Bucinnazine-d7) is an isotopically labeled analytical reference standard used primarily in mass spectrometry (GC-MS/LC-MS) for the quantification of its unlabeled counterpart[1].

Because it belongs to the cinnamylpiperazine class of synthetic opioids, it carries severe occupational exposure risks, including fatal respiratory depression[2]. This guide provides drug development professionals and forensic scientists with the definitive, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of this compound.

Pharmacological Profile & Hazard Causality

To understand the strict disposal requirements, one must first understand the compound's mechanism of action. 2-methyl AP-237-d7 is a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[3]. In vitro functional characterization (such as β-arrestin 2 recruitment assays) demonstrates that while it is less potent than fentanyl, its efficacy (Emax) can exceed that of hydromorphone[2].

Accidental exposure—whether via inhalation of aerosolized powder, dermal absorption of solvent solutions, or accidental ingestion—triggers a signaling cascade that rapidly hyperpolarizes neurons, leading to central nervous system (CNS) depression and respiratory arrest[3][4].

MOR_Signaling MAP 2-methyl AP-237-d7 (Agonist) MOR µ-Opioid Receptor (GPCR) MAP->MOR Binds Gi Gi/o Protein Activation MOR->Gi Activates AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits Ion K+ Efflux / Ca2+ Block (Hyperpolarization) Gi->Ion Modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces cAMP->Ion Indirect Effect Analgesia & Respiratory Depression Ion->Effect Causes

Fig 1. µ-Opioid Receptor (MOR) signaling cascade induced by 2-methyl AP-237-d7.

Quantitative Safety & Physicochemical Data

Proper disposal logistics rely on accurate physicochemical data. The compound is typically supplied as a crystalline solid or pre-dissolved in solvents like DMF, DMSO, or Methanol[1][5].

ParameterSpecificationOperational Implication
CAS Number 2914231-35-7[1]Required for hazardous waste manifesting.
Chemical Formula C18H19D7N2O • HCl[1]Contains nitrogen and chlorine; dictates incineration method.
Molecular Weight 329.9 g/mol [1]Used for molarity calculations in neutralization/dilution.
GHS Hazard Codes H302, H312, H332[6]Harmful if swallowed, inhaled, or in contact with skin.
Solubility DMF/PBS/EtOH/DMSO[1]Spills in these solvents require specific chemical absorbents.

Standard Operating Procedure: Spill Containment

In the event of an accidental release, immediate containment is critical to prevent aerosolization of the highly active pharmaceutical ingredient (API).

Methodology: Liquid or Solid Spill Recovery

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's negative pressure ventilation is active[5].

  • Don Advanced PPE: Operators must wear a fitted N95 or P100 particulate respirator (or PAPR for large spills), double nitrile gloves, and a chemically resistant Tyvek suit[5].

  • Suppress Aerosolization (For Powders): Do not dry sweep. Dry sweeping generates respirable dust. Gently cover the powder with a damp absorbent pad (using water or a compatible solvent) to weigh down the particulate.

  • Apply Absorbent (For Liquids): If the standard is dissolved in a solvent (e.g., methanol), apply a universal liquid-binding material (diatomaceous earth, sand, or commercial acid/base binders)[5].

  • Collect & Transfer: Use non-sparking, disposable plastic scoops to transfer the saturated absorbent or damp powder into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate Surfaces: Wash the spill area thoroughly with soap and water, followed by a 10% bleach solution or a commercial API-decontamination solvent to degrade residual piperazine rings[7][8].

Standard Operating Procedure: Proper Disposal & Destruction

Because 2-methyl AP-237-d7 is a hydrochloride salt containing a piperazine core, its thermal destruction yields hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, standard open-air burning or standard municipal disposal is strictly prohibited. Controlled incineration utilizing alkaline flue gas scrubbing is mandatory to neutralize these acidic, toxic byproducts[7].

Disposal_Workflow Start Waste Generation (2-MAP-d7) Segregate Segregate from Non-Hazardous Waste Start->Segregate Contain Seal in Puncture-Proof Compatible Container Segregate->Contain Label Label: Hazardous API (Toxic/Opioid) Contain->Label Store Secure Storage (Controlled Access) Label->Store Incinerate Licensed Incineration (Flue Gas Scrubbing) Store->Incinerate Transfer via EPA/DEA Licensed Carrier

Fig 2. Step-by-step logistical workflow for the containment and disposal of 2-MAP-d7.

Methodology: Terminal Disposal Preparation

  • Primary Packaging: Place all expired, degraded, or unused 2-methyl AP-237-d7 vials into a secondary, shatter-proof container.

  • Contaminated Consumables: All pipette tips, weigh boats, and PPE that came into contact with the compound must be triply rinsed or directly placed into a designated "Hazardous API Waste" bin[7].

  • Chemical Neutralization (Optional but Recommended): If performing in-house chemical destruction prior to transfer, the material can be subjected to strong oxidative degradation (e.g., using potassium permanganate or Fenton's reagent) to cleave the cinnamylpiperazine structure, rendering it pharmacologically inactive. Note: This must be validated by LC-MS to confirm total destruction.

  • Manifesting & Reverse Distribution: As an analogue of a Schedule I substance (or controlled under local equivalent laws, such as the UK Home Office), the waste cannot be handed to standard waste management[9][10]. It must be transferred to a licensed chemical destruction plant or a DEA-registered reverse distributor[7].

  • Incineration: The licensed facility will perform controlled incineration. The facility must be equipped with flue gas scrubbers (typically utilizing a calcium hydroxide or sodium hydroxide spray) to capture the HCl and NOx emissions generated by the C18H19D7N2O • HCl molecule[7].

Regulatory Compliance & Documentation

Trust and safety in the laboratory are built on rigorous documentation. Every milligram of an analytical standard like 2-methyl AP-237-d7 must be accounted for from receipt to destruction.

  • Inventory Logs: Maintain a continuous chain of custody. Record the exact mass disposed of, the date, and the signatures of two verifying scientists.

  • Environmental Precautions: Never discharge this compound into sewer systems or groundwater[5]. Even trace amounts of potent synthetic opioids can have devastating ecological impacts and violate environmental protection laws.

References

  • ChemicalBook. "2-methyl AP-237 (hydrochloride) - Safety Data Sheet". ChemicalBook.
  • Cayman Chemical. "2-methyl AP-237-d7 (hydrochloride) Product Information". Cayman Chemical.
  • Cayman Chemical. "Safety Data Sheet acc. to OSHA HCS: 2-methyl AP-237-d7 (hydrochloride)". Cayman Chemical.
  • BenchChem. "A Comparative Toxicological Profile: N-Butyryl- N'-cinnamyl-piperazine (AP-237) vs. 2-methyl". BenchChem.
  • Vandeputte, M.M., et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238". ResearchGate / Arch Toxicol.
  • Federal Register. "Schedules of Controlled Substances: Placement of 2-Methyl AP-237 in Schedule I". Federal Register.
  • Cambridge Bioscience. "2-methyl AP-237-d7 (hydrochloride) - Cayman Chemical Forensics". Cambridge Bioscience.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.